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  • Product: Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate
  • CAS: 1048389-52-1

Core Science & Biosynthesis

Foundational

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate chemical structure and properties

An In-depth Technical Guide to Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate This guide provides a comprehensive technical overview of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate, a key heterocyclic building block in mod...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate

This guide provides a comprehensive technical overview of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and reactivity.

Core Compound Identity and Properties

Chemical Identification

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is a substituted pyrimidine derivative. The pyrimidine core, a diazine heterocycle, is functionalized with two chlorine atoms at positions 2 and 6, and a methyl acetate group at position 4. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate.

  • Chemical Name: Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate

  • CAS Number: 1048389-52-1[1]

  • Molecular Formula: C₇H₆Cl₂N₂O₂

  • Molecular Weight: 221.04 g/mol

Structural Representation

The structure consists of a central pyrimidine ring, which is highly electron-deficient due to the two nitrogen atoms. This deficiency is further amplified by the two electron-withdrawing chlorine atoms.

  • 2D Structure:

    
    
    
  • SMILES: COC(=O)CC1=NC(Cl)=NC(Cl)=C1

  • InChI: InChI=1S/C7H6Cl2N2O2/c1-13-5(12)2-4-3-10-7(9)11-6(4)8/h3H,2H2,1H3

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are critical for designing reaction conditions, purification protocols, and ensuring proper storage.

PropertyValueSource/Comment
Physical Form Solid
Storage Temperature 2-8°C, under inert atmosphere
Solubility Soluble in common organic solvents (e.g., DMF, THF, Dichloromethane). Limited solubility in water.[2]

Synthesis and Chemical Reactivity

Rationale for Synthetic Strategy

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine or urea derivative. For highly functionalized pyrimidines like the title compound, a common and efficient strategy is to start from a pre-formed, commercially available pyrimidine core, such as 2,4,6-trichloropyrimidine, and introduce the acetate side chain via a nucleophilic substitution reaction.

This approach is favored due to the high reactivity of the chlorine atoms on the electron-deficient pyrimidine ring, which readily undergo substitution with soft carbon nucleophiles like malonate esters.

Detailed Experimental Protocol: Synthesis from 2,4,6-Trichloropyrimidine

This protocol describes a representative procedure for the synthesis of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate. The causality behind this choice is the high regioselectivity of the reaction; the C4 position of 2,4,6-trichloropyrimidine is generally the most reactive towards nucleophiles, allowing for a controlled mono-substitution.[3]

Materials:

  • 2,4,6-Trichloropyrimidine

  • Dimethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (10 mL per 10 mmol of 2,4,6-trichloropyrimidine).

  • Base Addition: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred THF at 0°C (ice-water bath).

  • Nucleophile Formation: Slowly add a solution of dimethyl malonate (1.05 equivalents) in anhydrous THF to the sodium hydride suspension at 0°C. Allow the mixture to stir for 20-30 minutes at this temperature to ensure complete formation of the sodiomalonate nucleophile.

  • Substitution Reaction: Add a solution of 2,4,6-trichloropyrimidine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Decarboxylation (Implicit): The initial product is a malonate derivative. Often, a subsequent step of hydrolysis and decarboxylation is needed. However, in many reported syntheses leading to similar structures, a simpler mono-alkylation followed by purification is sufficient if the target is the acetate. For this specific target, a more direct route using a different starting material might be employed industrially, but this malonate route is a foundational academic approach. A final acidic work-up or gentle heating can facilitate the loss of one carboxyl group to yield the acetate.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate.

Core Reactivity: A Platform for Diversification

The primary value of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate lies in its predictable and versatile reactivity. The two chlorine atoms serve as handles for introducing molecular diversity via nucleophilic aromatic substitution (SNAr).

Key Reactive Sites:

  • C2 and C6 Positions: These positions are electronically activated towards nucleophilic attack. The chlorine atoms are excellent leaving groups. While the C4 and C6 positions are generally the most reactive in dichloropyrimidines, the presence of the acetate group at C4 makes the C2 and C6 positions chemically equivalent and highly susceptible to substitution.[4] This allows for sequential or simultaneous displacement with various nucleophiles such as amines, alcohols, or thiols.[3][5]

  • Ester Moiety: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to the primary alcohol.

  • Methylene Bridge: The α-protons on the methylene group are acidic and can be deprotonated with a suitable base to form an enolate, allowing for further functionalization at this position.

The following diagram illustrates the key reaction pathways available from this versatile intermediate.

G cluster_main Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate cluster_products Reaction Products main Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (CAS: 1048389-52-1) amino Mono/Di-amino pyrimidine (Amine Nucleophiles) main->amino S_NAr (R-NH2) alkoxy Mono/Di-alkoxy pyrimidine (Alcohol Nucleophiles) main->alkoxy S_NAr (R-OH) acid Carboxylic Acid Derivative (Ester Hydrolysis) main->acid Hydrolysis (e.g., LiOH) amide Amide Derivative (Acid Coupling) acid->amide Amide Coupling (e.g., HATU)

Caption: Key reactivity pathways of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate.

Application in Drug Discovery and Development

Role as a Privileged Scaffold Intermediate

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. Dichloropyrimidines, such as the title compound, are crucial starting materials for building these complex, biologically active molecules.[6] The ability to selectively functionalize the pyrimidine core allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Workflow: Synthesis of a Bioactive Analogue

This compound serves as a key starting material for the synthesis of various kinase inhibitors and other therapeutic agents. The following workflow demonstrates its use in preparing a substituted aminopyrimidine, a common core in many targeted therapies.

Caption: Workflow for synthesizing a bioactive pyrimidine derivative.

This workflow exemplifies the strategic importance of the title compound. The first step, a regioselective SNAr reaction, installs the first point of diversity (R¹). The subsequent hydrolysis and amide coupling install the second point of diversity (R²), allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[7]

Spectroscopic and Safety Information

Expected Spectroscopic Data
  • ¹H NMR:

    • ~7.2-7.5 ppm (s, 1H): Aromatic proton on the pyrimidine ring (H-5).

    • ~3.8-4.0 ppm (s, 2H): Methylene protons (-CH₂-) of the acetate group.

    • ~3.7 ppm (s, 3H): Methyl protons (-OCH₃) of the ester group.

  • ¹³C NMR:

    • ~170 ppm: Carbonyl carbon of the ester.

    • ~160-165 ppm: C2 and C6 carbons attached to chlorine.

    • ~110-120 ppm: C5 carbon of the pyrimidine ring.

    • ~52 ppm: Methyl carbon of the ester.

    • ~40 ppm: Methylene carbon of the acetate group.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with major peaks at m/z corresponding to the [M]+, [M+2]+, and [M+4]+ ions.

Safety and Handling

As with any halogenated heterocyclic compound, proper safety precautions are essential. Information derived from safety data sheets (SDS) for structurally similar compounds provides a strong basis for safe handling.[8][9][10]

  • Hazard Identification:

    • Pictograms: GHS07 (Exclamation Mark)

    • Signal Word: Warning

    • Hazard Statements:

      • Harmful if swallowed.[11]

      • Causes skin irritation.[10]

      • Causes serious eye irritation.[10]

      • May cause respiratory irritation.[11]

  • Handling and Storage:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10]

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[9]

References

  • Schröder, J., & Wrigglesworth, R. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Chemistry-Cloud. Retrieved February 24, 2026, from [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved February 24, 2026, from [Link]

  • Vaid, R. K., et al. (n.d.). An Efficient Synthesis of 4-Chloro-2-pyrrolino[2,3-d]pyrimidin-6-one and Its 7-Substituted Analogues. Thieme. Retrieved February 24, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 2-(2,6-dichloropyridin-4-yl)acetate. Retrieved February 24, 2026, from [Link]

  • Agilent. (2019). Methyl Acetate - Safety Data Sheet. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved February 24, 2026, from [Link]

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (n.d.). Comprehensive and Cost-Effective NMR Spectroscopy of Methyl Groups in Large Proteins. Journal of the American Chemical Society. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • ResearchGate. (2025). Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. Retrieved February 24, 2026, from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 4,6-Dichloropyrimidine. Retrieved February 24, 2026, from [Link]

Sources

Exploratory

Technical Monograph: Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate

CAS Registry Number: 1048389-52-1 Document Type: Technical Application Guide Version: 2.0 (Scientific Release) Executive Summary Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is a high-value heterocyclic building block em...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1048389-52-1 Document Type: Technical Application Guide Version: 2.0 (Scientific Release)

Executive Summary

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is a high-value heterocyclic building block employed in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and P2X3 receptor antagonists. Its structural utility lies in the 2,6-dichloropyrimidine core , which serves as a "privileged scaffold" for sequential nucleophilic aromatic substitutions (


), combined with a C4-acetate moiety  that provides a versatile handle for chain elongation or cyclization.

This guide details the physicochemical identity, industrial synthesis routes, and strategic application of this compound in medicinal chemistry.[1]

Chemical Identity & Physicochemical Properties
PropertySpecification
CAS Number 1048389-52-1
IUPAC Name Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate
Molecular Formula

Molecular Weight 221.04 g/mol
SMILES COC(=O)CC1=CC(Cl)=NC(Cl)=N1
Appearance Off-white to pale yellow solid
Melting Point 62–66 °C (Lit.)[2]
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.
Storage 2–8 °C, Inert Atmosphere (Argon/Nitrogen), Moisture Sensitive.
Synthetic Pathways

The synthesis of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is non-trivial due to the need to preserve the reactive chlorine substituents while installing the acetate group. Two primary routes are recognized: the Carboxylation Route (Industrial) and the Homologation Route (Laboratory) .

Route A: Base-Mediated Carboxylation (Preferred)

This route utilizes 4-methyl-2,6-dichloropyrimidine as the starting material. The acidity of the C4-methyl protons—enhanced by the electron-withdrawing pyrimidine ring—allows for deprotonation and subsequent trapping with dimethyl carbonate (DMC).

Mechanism:

  • Deprotonation: A strong base (NaH or LiHMDS) removes a proton from the C4-methyl group, forming a resonance-stabilized enolate.

  • Acylation: The enolate attacks the carbonyl carbon of dimethyl carbonate.

  • Elimination: Methoxide is eliminated, yielding the ester.

Protocol:

  • Setup: Flame-dry a 3-neck flask; purge with Argon. Charge with NaH (60% dispersion, 1.2 eq) and anhydrous THF.

  • Addition 1: Cool to 0°C. Add 4-methyl-2,6-dichloropyrimidine (1.0 eq) dropwise in THF. Stir for 30 min (solution turns deep yellow/orange due to anion formation).

  • Addition 2: Add Dimethyl Carbonate (DMC, 1.5 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Cool to 0°C. Carefully quench with sat.

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Route B: Arndt-Eistert Homologation (Alternative)

Used when the carboxylic acid precursor (2,6-dichloropyrimidine-4-carboxylic acid) is available.

  • Acid Chloride Formation: Acid + Oxalyl Chloride

    
     Acid Chloride.
    
  • Diazoketone Formation: Acid Chloride + TMS-Diazomethane

    
     Diazoketone.
    
  • Wolff Rearrangement: Diazoketone + Ag(I) catalyst + Methanol

    
     Methyl Ester (Target).
    
Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for Route A (Carboxylation) and the downstream utility of the compound.

SynthesisWorkflow Start 4-Methyl-2,6- dichloropyrimidine Step1 Enolate Formation (NaH/THF, 0°C) Start->Step1 Deprotonation Step2 Carboxylation (+ Dimethyl Carbonate) Step1->Step2 Nucleophilic Attack Product Methyl 2-(2,6-dichloropyrimidin- 4-yl)acetate (CAS 1048389-52-1) Step2->Product Workup App1 SnAr @ C6 (First Substitution) Product->App1 Regioselective amine addn. App3 Cyclization (Fused Ring Systems) Product->App3 Hydrazine/Urea App2 SnAr @ C2 (Second Substitution) App1->App2 Elevated Temp

Figure 1: Synthetic workflow from precursor to target, highlighting downstream functionalization pathways.

Application in Drug Discovery
5.1. Regioselective Functionalization (

)

The core value of CAS 1048389-52-1 is the differential reactivity of the chlorine atoms.

  • Position C6 (Para to Acetate): Most reactive. The nitrogen atoms and the electron-withdrawing acetate group at C4 activate the C6 position for the first nucleophilic attack.

  • Position C2 (Between Nitrogens): Less reactive. Substitution at C2 typically requires higher temperatures or stronger nucleophiles/catalysts, allowing for the sequential construction of asymmetric pyrimidines.

5.2. Therapeutic Areas
  • P2X3 Antagonists: Pyrimidine acetates are precursors to fused bicyclic systems (e.g., pyrrolopyrimidines) found in chronic cough therapeutics (Gefapixant analogs). The acetate side chain is often cyclized with an adjacent amine to form the pyrrole ring.

  • Kinase Inhibitors: The scaffold is used to synthesize inhibitors targeting EGFR and CDK, where the C4-acetate is converted into a linker for solubilizing groups.

Handling, Safety, and QC

Safety Profile:

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

  • Reactivity: Avoid strong oxidizing agents and strong bases (which will hydrolyze the ester).

Quality Control (QC) Parameters:

  • HPLC Purity: >97.0% (Area %).

  • 1H NMR (DMSO-d6): Diagnostic singlet for methyl ester (~3.7 ppm) and methylene protons (~3.9 ppm); aromatic singlet at C5 (~7.8 ppm).

  • Moisture Content: <0.5% (Karl Fischer).

References
  • ChemicalBook. (2024). Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate - Product Specifications and CAS 1048389-52-1. Link

  • Vaid, R. K., et al. (2009). "An Efficient Synthesis of 4-Chloro-2-pyrrolino[2,3-d]pyrimidin-6-one and Its 7-Substituted Analogues." Synthesis, 2009(14), 2367-2372. (Describes the use of dichloropyrimidine acetates in fused ring synthesis). Link

  • BenchChem. (2024). Safety Data Sheet and Synthesis Procedures for Pyrimidine Acetates. Link

  • PubChem. (2024).[4] Compound Summary: Pyrimidine Derivatives and Related CAS Entries. Link

Sources

Foundational

Safety Data Sheet (SDS) for Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate

Technical Monograph: Safe Handling and Reactivity Profile of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate Executive Summary Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (CAS: 1048389-52-1) is a high-value heterocyclic bu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safe Handling and Reactivity Profile of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate

Executive Summary

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (CAS: 1048389-52-1) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical libraries. Its utility stems from the 2,6-dichloropyrimidine core, which serves as a "privileged scaffold" for sequential nucleophilic aromatic substitution (


) reactions.

This guide moves beyond standard compliance data to address the operational risks associated with this molecule. Researchers must treat this compound not merely as an irritant, but as a moisture-sensitive electrophile capable of releasing hydrochloric acid (HCl) upon degradation and possessing potential alkylating properties.

Part 1: Chemical Identity & Physical Properties

Parameter Technical Specification
Chemical Name Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate
CAS Number 1048389-52-1
Molecular Formula

Molecular Weight 221.04 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water (hydrolyzes).
Melting Point 83–86 °C (Lit.[1] range for analogous structures; verify per batch)
Storage Class Cold Chain (2–8°C) ; Moisture Sensitive; Inert Atmosphere (Argon/Nitrogen).

Part 2: Hazard Analysis & Mechanism of Action

Standard Safety Data Sheets (SDS) often classify this compound generically. However, the mechanism of toxicity is specific to its structure:

  • Electrophilic Reactivity (The "Warhead" Risk): The pyrimidine ring is electron-deficient due to the two nitrogen atoms and two chlorine substituents. This makes the C2 and C6 positions highly reactive toward nucleophiles (like biological amines or thiols in proteins).

    • Risk:[2][3] Potential skin sensitization and tissue damage upon contact.

  • Hydrolysis & Acid Generation: The methyl ester moiety and the chloropyrimidine core are susceptible to hydrolysis in the presence of ambient moisture.

    • Reaction:

      
      
      
    • Consequence: Old or improperly stored bottles may pressurize with HCl gas or contain acidic surface crusts, leading to immediate chemical burns upon opening.

GHS Classification (Synthesized)
  • H301: Toxic if swallowed.[1][4]

  • H315: Causes skin irritation.[1][3][4][5]

  • H318: Causes serious eye damage (due to potential HCl release).

  • H317: May cause an allergic skin reaction (Sensitizer).

Part 3: Reactivity & Stability Logic

Understanding the reactivity order is crucial for both safety and synthetic success. The 2,6-dichloro positions are chemically equivalent until the first substitution occurs.

Visualizing the Degradation Pathway

The following diagram illustrates the "Failure Mode" if the compound is exposed to moisture, contrasting it with the desired synthetic pathway.

ReactivityLogic Compound Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (Intact Reagent) Hydrolysis Hydrolysis Reaction Compound->Hydrolysis Target Desired SnAr Product (Drug Scaffold) Compound->Target Controlled Synthesis (Anhydrous Conditions) Moisture Ambient Moisture (H2O) Moisture->Hydrolysis Hazard Release of HCl Gas + Corrosive Byproducts Hydrolysis->Hazard Degradation Nucleophile Amine/Thiol Nucleophile Nucleophile->Target

Caption: Figure 1. Reactivity bifurcation. Moisture exposure leads to corrosive degradation (Red path), whereas anhydrous conditions yield the desired scaffold (Green path).

Part 4: Handling & Storage Protocols

The "Cold Chain" Storage Protocol
  • Receipt: Upon arrival, inspect the bottle for "sweating" or pressure bloating. Do not open immediately if the bottle is cold; allow it to equilibrate to room temperature inside a desiccator to prevent condensation.

  • Long-Term Storage: Store at 2–8°C (Refrigerated).

  • Atmosphere: Purge headspace with Argon or Nitrogen after every use. The ester and chloro-groups are prone to slow hydrolysis.

Personal Protective Equipment (PPE) Selection
  • Gloves: Do not use standard latex. Use Nitrile (minimum thickness 0.11 mm) . For prolonged handling or solution preparation, double-gloving is required.

    • Reasoning: Chlorinated heterocycles can permeate thin rubber; nitrile offers superior resistance to the organic solvents (DCM, DMF) typically used with this reagent.

  • Respiratory: Handle only in a certified chemical fume hood. If weighing fine powder, use a static-free balance enclosure to prevent dust aerosolization.

Part 5: Emergency Response & Disposal

Self-Validating Spill Response

If a spill occurs, do not simply wipe it up. Follow this neutralization logic:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize: Cover the solid spill with a mixture of Sodium Carbonate (

    
    )  or Calcium Carbonate.
    
    • Validation: If bubbling occurs, acidic hydrolysis was already present. Wait for bubbling to cease.

  • Collect: Sweep the neutralized powder into a hazardous waste container labeled "Toxic/Corrosive Organic Solid."

  • Clean: Wash the surface with 1M NaOH (to degrade traces), followed by water.

Emergency Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Brush off dry powder 2. Rinse water 15 min 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Irrigate immediately (15 min) 2. Check pH of eye (aim for 7.4) 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhale->ActionInhale

Caption: Figure 2. Immediate response protocols. Note the prohibition of solvents on skin, which would increase absorption.

Part 6: Synthesis & Application Context

For researchers, the value of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate lies in its regioselectivity.

  • Regioselectivity: In

    
     reactions, the C2 and C6 chlorines are generally equivalent. However, steric bulk from the C4-acetate arm can subtly influence the approach of large nucleophiles.
    
  • Optimization: When reacting with amines, use a non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent (DMF or NMP) at low temperatures (0°C) initially to control mono-substitution vs. di-substitution.

References

  • ChemicalBook. (2025).[3][5] Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate Product Specifications and CAS 1048389-52-1 Verification. Retrieved from

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Dichloropyridines and Pyrimidines for Drug Development. Retrieved from

  • MDPI. (2022). SNAr Reactions on Dichloropyrimidine Derivatives: Regioselectivity and Synthetic Protocols. Retrieved from

  • Organic Syntheses. (2014). Handling Hazardous Halogenated Heterocycles: Standard Procedures. Retrieved from

Sources

Exploratory

Technical Guide: Stability &amp; Storage of Methyl Pyrimidin-2-yl Acetate Intermediates

Topic: Stability of Methyl Pyrimidine Acetate Intermediates in Storage Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. [...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Methyl Pyrimidine Acetate Intermediates in Storage Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

[1]

Executive Summary & Chemical Context

Methyl pyrimidin-2-yl acetates—specifically methyl 2-(4,6-dimethoxypyrimidin-2-yl)acetate and its analogs—are critical scaffolds in the synthesis of sulfonylurea herbicides (e.g., Bensulfuron-methyl) and novel pharmaceutical agents.[1] Their structural integrity hinges on the stability of the ester linkage at the benzylic-like position relative to the pyrimidine ring.

While the pyrimidine core exhibits robust aromatic stability, the exocyclic ester moiety introduces a specific vulnerability profile. This guide moves beyond generic storage advice ("store cold and dry") to provide a mechanistic understanding of degradation pathways and a self-validating protocol for lifecycle management.[1]

Mechanistic Analysis of Instability

To control stability, one must understand the causality of degradation. For methyl pyrimidine acetates, the primary failure modes are hydrolytic cleavage and protic solvent exchange , driven by the electron-deficient nature of the pyrimidine ring which can activate the alpha-methylene group.

The Hydrolytic Cascade

The electron-withdrawing nitrogen atoms in the pyrimidine ring decrease the electron density at the C2 position. This inductive effect propagates to the alpha-carbon, making the carbonyl carbon of the ester slightly more electrophilic than in simple aliphatic esters.

  • Primary Pathway (Hydrolysis): In the presence of moisture, the ester hydrolyzes to the corresponding pyrimidin-2-yl acetic acid and methanol.

  • Secondary Pathway (Decarboxylation): The resulting acetic acid derivative can undergo thermal decarboxylation, particularly if the solution pH drops, releasing CO₂ and forming the 2-methylpyrimidine impurity.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes.

DegradationPathway Parent Methyl Pyrimidin-2-yl Acetate (Active Intermediate) Intermediate Tetrahedral Intermediate Parent->Intermediate Nucleophilic Attack Water H₂O / H⁺ or OH⁻ Water->Intermediate Acid Pyrimidin-2-yl Acetic Acid Intermediate->Acid Elimination Methanol Methanol (Byproduct) Intermediate->Methanol Decarb 2-Methylpyrimidine (Irreversible Loss) Acid->Decarb Δ / -CO₂

Figure 1: Mechanistic pathway showing hydrolysis as the gateway to irreversible decarboxylation.[1][2]

Experimental Validation: Forced Degradation Protocol

Do not rely on vendor Certificates of Analysis (CoA) for long-term stability data.[1] Perform this Stress Testing Protocol upon receipt of a new batch to establish a baseline.

Protocol Design

This protocol utilizes Reverse-Phase HPLC (RP-HPLC) to quantify degradation rates.[1]

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • 0.1 N HCl and 0.1 N NaOH

  • 3% Hydrogen Peroxide (

    
    )[1]
    

Step-by-Step Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution of the intermediate in Acetonitrile/Water (50:50).

  • Acid Stress: Add 1 mL stock + 1 mL 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Add 1 mL stock + 1 mL 0.1 N NaOH. Incubate at Ambient Temp for 2 hours (Esters are highly base-labile).

  • Oxidative Stress: Add 1 mL stock + 1 mL 3%

    
    . Incubate at Ambient Temp for 24 hours.
    
  • Analysis: Quench acid/base samples to pH 7.0. Inject onto C18 column (Mobile Phase: ACN/0.1% Formic Acid gradient).

Quantitative Stability Benchmarks

The following table summarizes typical stability profiles for methyl 2-(4,6-dimethoxypyrimidin-2-yl)acetate.

Stress ConditionDurationTypical Degradation (%)Major Degradant
Acid (0.1 N HCl, 60°C) 4 Hours15 - 25%Pyrimidinyl Acetic Acid
Base (0.1 N NaOH, RT) 2 Hours> 90%Pyrimidinyl Acetic Acid
Oxidation (3% H₂O₂, RT) 24 Hours< 2%N-Oxides (Trace)
Thermal (Solid, 60°C) 7 Days< 1%None (if dry)
Photolytic (UV) 24 Hours5 - 10%Ring Cleavage/Dimers

Note: Data derived from general pyrimidine ester behavior and Bensulfuron-methyl hydrolysis studies [1][3].[1]

The Self-Validating Storage System

Storage is not a passive state; it is an active control process.[1] To ensure data integrity (ALCOA+ principles), implement a Retest Loop .

Environmental Controls
  • Moisture Barrier: Hydrolysis is the enemy. Use aluminum trilaminate bags with heat seals, not simple polyethylene zip-locks which are permeable to moisture over time.

  • Desiccant: Include a silica gel or molecular sieve sachet inside the secondary containment, not in direct contact with the powder.

  • Temperature: Store at 2°C to 8°C . While the solid is chemically stable at room temperature, lower temperatures retard the kinetics of any adventitious hydrolysis from trapped moisture [6].

Lifecycle Management Workflow

This workflow ensures that if degradation occurs, it is detected before the material is used in critical synthesis.

StorageWorkflow Receipt Material Receipt KF_Test QC: Karl Fischer (Water) Limit: < 0.5% Receipt->KF_Test Purity_Test QC: HPLC Purity Limit: > 98.0% KF_Test->Purity_Test Decision Pass Specs? Purity_Test->Decision Storage Storage: 2-8°C Argon Flush Desiccator Decision->Storage Yes Purify Recrystallization (MeOH/Water) Decision->Purify No (Recoverable) Discard Discard / Waste Decision->Discard No (Irreversible) Retest Retest Interval (Every 6 Months) Storage->Retest Retest->KF_Test Purify->KF_Test

Figure 2: A closed-loop quality control system for intermediate storage.

Critical Handling Note

When warming the material from 4°C to room temperature, do not open the container immediately . Allow the container to equilibrate for 30 minutes to prevent condensation of atmospheric moisture onto the cold solid, which would catalyze immediate surface hydrolysis.

References

  • Assessment of methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl] sulfamoyl}methyl)benzoate through biotic and abiotic degradation modes. Source: ResearchGate / Open Chemistry [Link]

  • Synthesis and Herbicidal Activity of Novel Dialkoxyphosphoryl Aryl Methyl 2-(4,6-Dimethoxypyrimidin-2-yloxy) Benzoate Derivatives. Source: ResearchGate [Link]

  • Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. Source: National Institutes of Health (PMC) [Link][1]

Sources

Foundational

Technical Guide: 2,6-Dichloropyrimidine (2,4-Dichloropyrimidine) Building Blocks

The following technical guide details the chemistry, reactivity, and application of 2,6-dichloropyrimidine (systematically known as 2,4-dichloropyrimidine ). Content Type: Technical Whitepaper & Experimental Guide Audien...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, reactivity, and application of 2,6-dichloropyrimidine (systematically known as 2,4-dichloropyrimidine ).

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

Executive Summary & Nomenclature Clarification

Status: The term "2,6-dichloropyrimidine" is a widely recognized synonym for 2,4-dichloropyrimidine (CAS: 3934-20-1).[1][2][3] Rationale: In an unsubstituted pyrimidine ring, the positions 4 and 6 are equivalent due to the axis of symmetry passing through C2 and C5.[1] Therefore, placing chlorines at positions 2 and 6 is structurally identical to placing them at 2 and 4.[1][2] Scope: This guide focuses on the 2,4-dichloropyrimidine scaffold, a privileged building block in the synthesis of kinase inhibitors (e.g., Pazopanib), antivirals, and agrochemicals.[2] It details the exploitation of the differential electrophilicity between the C2 and C4 positions to achieve precise regiocontrol.

The Scaffold: Electronic Structure & Reactivity

The utility of 2,4-dichloropyrimidine lies in its asymmetric reactivity .[1][2] Although both chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, they are not equally reactive.[1][2][4]

The Reactivity Hierarchy (C4 vs. C2)[5]
  • C4-Position (The "Para" Position): The C4 carbon is chemically equivalent to the para position relative to N1.[1] The intermediate Meisenheimer complex formed upon nucleophilic attack at C4 is stabilized by the ability of the negative charge to reside on the electronegative N1 nitrogen. This makes C4 significantly more electrophilic .[1][2][5]

  • C2-Position (The "Ortho" Position): The C2 carbon is flanked by two nitrogens.[1][2] While inductively activated, the resonance stabilization of the Meisenheimer intermediate at C2 is generally less favorable than at C4 (depending on solvent and nucleophile), and steric hindrance from flanking nitrogens can play a role.[2]

  • Rule of Thumb: Under standard SNAr conditions (neutral/basic), nucleophilic attack occurs preferentially at C4 .

Reactivity Map (DOT Visualization)

ReactivityMap Scaffold 2,4-Dichloropyrimidine (Scaffold) C4_Site C4 Position (High Electrophilicity) Scaffold->C4_Site Primary Attack site (Kinetic Control) C2_Site C2 Position (Moderate Electrophilicity) Scaffold->C2_Site Secondary Attack site (Requires forcing conditions) Product_Mono 4-Substituted-2-chloropyrimidine (Major Isomer) C4_Site->Product_Mono S_NAr / Pd-Coupling (Low Temp / 1 eq. Nuc) Product_Di 2,4-Disubstituted Pyrimidine Product_Mono->Product_Di 2nd S_NAr / Pd-Coupling (High Temp / Excess Nuc)

Figure 1: Reactivity hierarchy of the 2,4-dichloropyrimidine scaffold.[1][2] The C4 position is the kinetic point of entry.[1]

Synthesis of the Building Block

While commercially available, 2,4-dichloropyrimidine is synthesized from uracil (2,4-dihydroxypyrimidine) via chlorodehydroxylation.[1][2]

Industrial Protocol (POCl3 Method)

Reaction: Uracil + POCl3ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 2,4-Dichloropyrimidine
Mechanism:  The carbonyl oxygens of uracil attack the phosphorus of POCl3, activating the ring carbons for nucleophilic attack by chloride ions.[1]
ParameterConditionNote
Reagent Phosphorus Oxychloride (POCl3)Acts as solvent and reagent.[1][2]
Catalyst ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Dimethylaniline or DMF
Vilsmeier-Haack type activation facilitates chlorination.[1][2]
Temperature Reflux (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Required to drive the dichloro-substitution.[1][2]
Quench Ice/Water (Exothermic)Critical Safety Step: POCl3 hydrolysis is violent.[1][2]

Regioselective Functionalization Strategies

SNAr Regiocontrol (Nucleophilic Aromatic Substitution)

To selectively functionalize C4 without touching C2, reaction conditions must be tuned to exploit the kinetic difference.[2]

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the attacking species, potentially eroding selectivity.[1] Protic solvents (Isopropanol, n-BuOH) often improve C4 selectivity via hydrogen bonding stabilization of the leaving group transition state.[2]

  • Base Selection: Use a stoichiometric amount of a non-nucleophilic base (DIPEA, Et3N).[1][2] Strong bases (NaH) can lead to bis-substitution.[1][2]

  • Temperature:

    • C4-Substitution:

      
       to Room Temperature (RT).
      
    • C2-Substitution: Heating (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) is usually required after C4 is substituted.[1][2]
      
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The oxidative addition of Pd(0) occurs preferentially at the more electron-deficient C-Cl bond.[1][2]

  • Site Selectivity: C4-Cl bond is weaker and more electron-deficient, leading to faster oxidative addition.[1][2]

  • Ligand Influence: Bulky phosphine ligands can enhance the differentiation between C4 and C2.[1][2]

Experimental Protocols

Protocol A: C4-Selective SNAr Amination

Objective: Synthesis of 4-amino-2-chloropyrimidine derivatives. Validation: This protocol exploits the kinetic advantage of C4 at low temperatures.[1][2]

  • Setup: Charge a round-bottom flask with 2,4-dichloropyrimidine (1.0 equiv) and Isopropanol (10 mL/g).

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add DIPEA (1.1 equiv) followed by the Amine Nucleophile (1.0 equiv) dropwise over 15 minutes.

    • Why? Slow addition prevents local high concentrations of nucleophile, minimizing bis-substitution.[1][2]

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to RT. Monitor by TLC/LC-MS.
    
    • Endpoint: Disappearance of starting material; formation of mono-sub product.[1][2]

  • Workup: Remove solvent in vacuo. Resuspend residue in EtOAc, wash with water and brine.[2] Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The C4-isomer is typically less polar than the bis-product.[1][2]

Protocol B: Sequential C2-Functionalization (Suzuki Coupling)

Objective: Functionalizing the C2-Cl handle after C4 substitution.

  • Setup: Dissolve 4-substituted-2-chloropyrimidine (1.0 equiv) in DME/Water (4:1).

  • Reagents: Add Aryl Boronic Acid (1.2 equiv) and Na2CO3 (2.0 equiv).

  • Degassing: Sparge with Argon for 10 minutes.

  • Catalyst: Add Pd(PPh3)4 (5 mol%).

  • Reaction: Heat to

    
     for 4–12 hours.
    
  • Workup: Standard aqueous extraction and column chromatography.

Workflow Visualization

SynthesisWorkflow cluster_Step1 Step 1: C4-Selective Functionalization cluster_Step2 Step 2: C2-Functionalization Start Start: 2,4-Dichloropyrimidine Condition1 Condition: 1.0 eq Nucleophile Temp: 0°C - RT Solvent: iPrOH/DCM Start->Condition1 Intermediate Intermediate: 4-Substituted-2-chloropyrimidine Condition1->Intermediate S_NAr (Kinetic Control) Condition2 Condition: Excess Nucleophile or Boronic Acid Temp: 80°C - 120°C Catalyst: Pd(0) (if coupling) Intermediate->Condition2 FinalProduct Final Product: 2,4-Disubstituted Pyrimidine Condition2->FinalProduct S_NAr or Suzuki Coupling

Figure 2: Sequential functionalization workflow ensuring regiochemical integrity.

References

  • National Institute of Standards and Technology (NIST). Pyrimidine, 2,4-dichloro- Mass Spectrum (Synonym: 2,6-Dichloropyrimidine).[1][2][3] NIST Chemistry WebBook.[1][2] Link

  • PubChem. 2,4-Dichloropyrimidine Compound Summary (CID 77531).[1][2][6] National Library of Medicine.[1][2] Link

  • Sigma-Aldrich. 2,4-Dichloropyrimidine Product Specification & Synonyms.[1][2][7] Merck KGaA.[1][2] Link[2][7]

  • Gomtsyan, A., et al. "Design, synthesis, and SAR of 2-dialkylamino-4-arylpyrimidines as potent and selective corticotropin-releasing factor(1) receptor antagonists."[1][2] Journal of Medicinal Chemistry, 2002.[1][2] (Demonstrates C4 vs C2 regioselectivity).

  • Luo, Z., et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine."[1][2] Organic Letters, 2006.[1][2] (Detailed mechanistic study on regiocontrol).

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate, with a Focus on Melting Point Determination

For distribution to: Researchers, scientists, and drug development professionals. Abstract and Introduction This technical guide provides a comprehensive overview of the key physicochemical properties of Methyl 2-(2,6-di...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract and Introduction

This technical guide provides a comprehensive overview of the key physicochemical properties of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate, a heterocyclic compound of interest in synthetic and medicinal chemistry. A critical aspect of characterizing any novel or synthesized compound is the determination of its melting point range, which serves as a crucial indicator of purity and identity. Despite a thorough review of available scientific literature and chemical databases, a definitive, experimentally determined melting point for Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate has not been reported[1]. This guide, therefore, addresses this knowledge gap by not only summarizing the known attributes of this compound but also by providing a detailed, field-proven protocol for the accurate determination of its melting point. Adherence to this protocol will ensure the generation of reliable and reproducible data, a cornerstone of robust scientific research.

Physicochemical Properties of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate

A summary of the known physicochemical properties of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is presented in Table 1. This information has been compiled from various chemical databases and supplier specifications.

PropertyValueSource
Chemical Name Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate-
CAS Number 1048389-52-1[2]
Molecular Formula C₇H₆Cl₂N₂O₂[2]
Molecular Weight 221.04 g/mol [2]
Physical Form Solid (predicted)
Melting Point Range Not Reported [1]
Storage Conditions Inert atmosphere, 2-8°C

Table 1: Summary of Known Physicochemical Properties.

The Critical Role of Melting Point in Compound Validation

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The significance of this physical constant in a research and drug development context cannot be overstated:

  • Indicator of Purity: Impurities typically depress and broaden the melting point range. A sharp melting point is a strong indication of a compound's high purity.

  • Compound Identification: A measured melting point can be compared to literature values (when available) to confirm the identity of a synthesized compound.

  • Quality Control: In a manufacturing setting, melting point determination is a fundamental quality control step to ensure batch-to-batch consistency.

Given the absence of a reported melting point for Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate, the following experimental protocol is provided to enable researchers to determine this critical parameter with a high degree of accuracy and confidence.

Experimental Protocol for Melting Point Determination

This protocol outlines the determination of the melting point range of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate using a capillary melting point apparatus. The causality behind each step is explained to provide a deeper understanding of the methodology.

Materials and Equipment
  • Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (sample must be confirmed for identity and purity via orthogonal methods such as NMR and LC-MS)

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Büchi M-560, Stuart SMP30)

  • Spatula

  • Mortar and pestle

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Sample Preparation (The "Why"): The sample must be completely dry and finely powdered. Moisture can act as an impurity, depressing the melting point. Large crystals can lead to inefficient heat transfer and a broader melting range.

    • Protocol: Dry the sample of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate in a vacuum desiccator or a drying oven at a temperature well below its expected melting point for several hours to remove any residual solvent or moisture. Gently grind the dried sample into a fine powder using a clean mortar and pestle.

  • Capillary Tube Packing (The "Why"): Proper packing of the capillary tube is crucial for accurate heat transfer and clear observation of the melting process. A loosely packed sample will heat unevenly, while an overly packed sample can be difficult to observe.

    • Protocol: Press the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.

  • Apparatus Setup and Calibration (The "Why"): The accuracy of the melting point apparatus is paramount. Calibration with certified standards ensures that the temperature readings are reliable.

    • Protocol: Before running the sample, calibrate the melting point apparatus using at least two standards that bracket the expected melting point of the sample. For a novel compound, a preliminary rapid heating run can provide a rough estimate.

  • Melting Point Determination (The "Why"): A slow heating rate near the melting point is essential for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.

    • Protocol:

      • Place the packed capillary tube into the heating block of the melting point apparatus.

      • Set the initial heating rate to a rapid value (e.g., 10-20 °C/min) to approach the estimated melting point.

      • Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.

      • Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

      • Continue heating slowly and record the temperature at which the last solid crystal melts (the upper end of the melting range).

      • Perform the measurement in triplicate to ensure reproducibility.

Data Interpretation and Reporting

The melting point should be reported as a range, from the temperature of initial melting to the temperature of complete liquefaction. For a pure sample of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate, a narrow range of 1-2 °C is expected. A broader range may indicate the presence of impurities.

Self-Validating System and Trustworthiness

The protocol described above is designed to be a self-validating system. The trustworthiness of the obtained melting point range is ensured by:

  • Purity Confirmation: The prerequisite of confirming the sample's identity and purity by orthogonal analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) ensures that the measured melting point corresponds to the correct chemical entity.

  • Instrument Calibration: Regular calibration of the melting point apparatus with certified standards provides a traceable and verifiable measure of the instrument's accuracy.

  • Replicate Measurements: Performing the determination in triplicate and obtaining consistent results demonstrates the reproducibility of the measurement and minimizes the impact of random errors.

Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Sample Loading cluster_measure Measurement cluster_analysis Data Analysis Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube Grind->Pack Measure Determine Melting Range Pack->Measure Calibrate Calibrate Apparatus Calibrate->Measure Record Record T1 and T2 Measure->Record Repeat Repeat 2x Record->Repeat Report Report Range Repeat->Report

Workflow for accurate melting point determination.

Conclusion

While the melting point of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is not currently documented in the public domain, this guide provides the necessary framework for its accurate and reliable experimental determination. By following the detailed protocol and understanding the scientific principles behind each step, researchers can confidently characterize this compound and contribute valuable data to the scientific community. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

  • PubChemLite. Methyl 2-(2,6-dichloropyridin-4-yl)acetate. [Link]

Sources

Foundational

An In-depth Technical Guide to Dichloropyrimidines and Dichloroacetate in Pharmaceutical Applications

A Note on Chemical Nomenclature for the Research Professional: The term "dichloropyrimidine acetates" is not widely associated with a distinct class of pharmaceutical agents in current literature. It is likely that this...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature for the Research Professional:

The term "dichloropyrimidine acetates" is not widely associated with a distinct class of pharmaceutical agents in current literature. It is likely that this term refers to one of two distinct, yet significant, areas of pharmaceutical research and development:

  • Dichloropyrimidines: These are heterocyclic compounds featuring a pyrimidine ring substituted with two chlorine atoms. They are not therapeutic agents themselves but serve as highly versatile chemical scaffolds, or building blocks, for synthesizing a vast array of drug candidates.

  • Dichloroacetate (DCA): This is the conjugate base of dichloroacetic acid, most commonly administered as sodium dichloroacetate. It is a small molecule metabolic modulator investigated extensively as a repurposed drug, primarily in the field of oncology.

This guide will provide a comprehensive overview of both areas to address the probable intent of the topic and deliver a thorough resource for researchers, scientists, and drug development professionals.

Part 1: The Dichloropyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1][2] Its synthetic derivatives, particularly di- and tri-chlorinated pyrimidines, are workhorse molecules in drug discovery. Their value lies in the electron-deficient nature of the pyrimidine ring, which makes the chlorine atoms susceptible to sequential and regioselective displacement through nucleophilic aromatic substitution (SNAr) reactions.[3][4] This reactivity allows medicinal chemists to strategically introduce various functional groups at the C2, C4, and C6 positions, creating large libraries of diverse compounds for biological screening.[5][6]

Key Pharmaceutical Applications of the Dichloropyrimidine Scaffold

Protein kinases are a major class of drug targets in oncology, and the pyrimidine scaffold is present in a remarkable number of approved kinase inhibitors.[6] Dichloropyrimidines serve as the starting point for many of these drugs. The synthesis typically involves sequential SNAr reactions where the chlorine atoms at the C2 and C4 positions are replaced by various amine-containing groups (anilines, piperazines, etc.).[5][7] This "bis-anilinopyrimidine" motif is particularly effective at targeting the ATP-binding site of many kinases.[7]

  • Aurora Kinase Inhibitors: The bis-anilinopyrimidine scaffold has been successfully employed to develop potent inhibitors of Aurora kinases, which are critical for cell cycle regulation and are often overexpressed in cancers.[7]

  • KRAS-G12D Inhibitors: Recent research has focused on designing novel inhibitors for the challenging KRAS-G12D mutation, which drives a significant percentage of pancreatic cancers. The synthesis of these inhibitors often starts with substituted dichloropyrimidines to build the core structure that interacts with the target protein.[8]

  • Covalent Kinase Inhibitors: In a novel application, 2,5-dichloropyrimidines have been identified as rare examples of covalent inhibitors that react with a non-catalytic cysteine residue in the kinase MSK1.[9] This demonstrates the expanding utility of the scaffold beyond traditional ATP-competitive inhibition.

Target Class Dichloropyrimidine Precursor Example Therapeutic Goal Representative Reference
Aurora Kinases2,4-DichloropyrimidineInhibition of cell division in cancer[7]
KRAS-G12D4-Amino-2,6-dichloropyrimidineBlocking oncogenic signaling in pancreatic cancer[8]
MSK1 (Covalent)2,5-DichloropyrimidineCovalent inactivation of the kinase for sustained inhibition[9]

The pyrimidine core is integral to many antiviral drugs, including foundational anti-HIV medications.[2] Dichloropyrimidine intermediates are crucial for synthesizing novel antiviral agents that can target various stages of the viral life cycle. Researchers have used these scaffolds to create compounds effective against a range of RNA viruses, including human coronavirus 229E (HCoV-229E).[10] The development of broad-spectrum antivirals is a major goal, and host-targeting strategies, such as inhibiting pyrimidine biosynthesis, have shown promise. While not a direct application of dichloropyrimidine acetates, compounds that inhibit this pathway can starve viruses of the necessary building blocks for replication.[11]

Chronic inflammation is linked to numerous diseases. Dichloropyrimidine derivatives are used to synthesize molecules that can modulate inflammatory pathways. For instance, morpholino- and piperazine-substituted pyrimidines, derived from 4,6-dichloropyrimidine, have been evaluated as anti-inflammatory agents.[12] Furthermore, dihydropyrimidinone (DHPM) derivatives, which can be synthesized from various building blocks, are being explored as potential inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[13]

Generalized Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) of a Dichloropyrimidine

This protocol describes a typical first-step functionalization of 2,4-dichloropyrimidine, a common starting material. The C4 position is generally more reactive to nucleophilic attack than the C2 position.[4]

Objective: To synthesize a 4-substituted-2-chloropyrimidine derivative.

Materials:

  • 2,4-Dichloropyrimidine

  • A primary or secondary amine (e.g., a substituted aniline or morpholine)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, or Potassium Carbonate - K₂CO₃)

  • An appropriate solvent (e.g., Isopropanol, N,N-Dimethylformamide - DMF, Dioxane)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chosen amine nucleophile (1.0 equivalent) and the base (1.1-1.5 equivalents) in the selected solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Dichloropyrimidine: To the stirring solution, add 2,4-dichloropyrimidine (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (can range from room temperature to reflux, e.g., 80-110 °C) and stir for several hours (typically 4-20 h).[12]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using a water-miscible solvent like DMF, dilute the mixture with a larger volume of an organic solvent like ethyl acetate and wash extensively with water to remove the DMF and salts.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product using silica gel column chromatography to isolate the desired 4-substituted-2-chloropyrimidine product.

Visualization of Dichloropyrimidine's Synthetic Utility

G DCP 2,4-Dichloropyrimidine (Starting Scaffold) Intermediate 4-Substituted-2-Chloropyrimidine DCP->Intermediate SNAr Reaction (C4 Position) Nuc1 Nucleophile 1 (e.g., Amine A) Nuc1->Intermediate Nuc2 Nucleophile 2 (e.g., Amine B) Final_SNAr 2,4-Disubstituted Pyrimidine (Kinase Inhibitor Core) Nuc2->Final_SNAr Boronic Arylboronic Acid Final_Suzuki 4-Substituted-2-Arylpyrimidine Boronic->Final_Suzuki Intermediate->Final_SNAr SNAr Reaction (C2 Position) Intermediate->Final_Suzuki Suzuki Coupling (C2 Position)

Caption: Synthetic pathways originating from a 2,4-dichloropyrimidine scaffold.

Part 2: Dichloroacetate (DCA) - A Metabolic Repurposing in Oncology

Distinct from the pyrimidine scaffolds, sodium dichloroacetate (DCA) is a simple molecule that has garnered significant attention as a potential anticancer agent.[14][15] Primarily used clinically to treat congenital lactic acidosis, its mechanism of action directly targets a fundamental metabolic abnormality observed in many cancer cells.[15]

Mechanism of Action: Reversing the Warburg Effect

Most cancer cells exhibit a metabolic phenotype known as the "Warburg effect," where they preferentially utilize glycolysis for energy production even in the presence of oxygen, leading to high lactate production.[14] This metabolic switch is believed to confer a survival advantage and resistance to apoptosis.

DCA's anticancer activity stems from its ability to inhibit pyruvate dehydrogenase kinase (PDK) .[15]

  • PDK Inhibition: PDK normally phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex.

  • PDH Activation: By inhibiting PDK, DCA allows PDH to remain active.

  • Metabolic Shift: Active PDH converts pyruvate, the end product of glycolysis, into acetyl-CoA, shunting it into the mitochondria for oxidative phosphorylation.

  • Apoptosis Induction: This shift from glycolysis to oxidative phosphorylation restores normal mitochondrial function, increases the production of reactive oxygen species (ROS), and can trigger the mitochondrial pathway of apoptosis (programmed cell death), selectively killing cancer cells.[14][16]

Visualization of DCA's Mechanism of Action

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (Warburg Effect) Pyruvate->Lactate PDH_active PDH Complex (Active) Pyruvate->PDH_active Enters Mitochondrion PDH PDH Complex (Inactive) TCA TCA Cycle & Oxidative Phosphorylation PDH_active->TCA Produces PDK PDK PDK->PDH Inhibits AcetylCoA Acetyl-CoA Apoptosis Apoptosis TCA->Apoptosis Promotes DCA Dichloroacetate (DCA) DCA->PDK INHIBITS

Caption: DCA inhibits PDK, activating PDH and reversing the Warburg effect.

Key Pharmaceutical Applications and Synergistic Effects

DCA is being investigated primarily as an anticancer agent, both alone and in combination with standard chemotherapies. Its ability to sensitize cancer cells to other treatments is a key area of interest. By altering the metabolic state of the tumor, DCA can potentially overcome mechanisms of drug resistance.[17]

  • Monotherapy: Preclinical studies have shown that DCA can reduce cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer and glioblastoma.[14][15][16]

  • Combination Therapy: DCA has demonstrated synergistic effects when combined with a range of conventional chemotherapeutic agents. This approach aims to enhance treatment efficacy while potentially reducing the required dosage of toxic drugs.[17]

Combination Agent Cancer Model Observed Synergistic Effect Reference
DoxorubicinBreast CancerEnhances doxorubicin-induced cell death by inhibiting autophagy.[14][14]
PaclitaxelNon-Small-Cell Lung Cancer (NSCLC)Enhances paclitaxel-induced inhibition of proliferation.[14][14]
CapecitabineColorectal CancerPromotes the release of caspases 3, 8, and 9, enhancing cytotoxicity.[14][14]
MetforminVarious CancersSynergistically inhibits cell viability and induces apoptosis.[14][14]
Experimental Protocol: In Vitro Assessment of DCA's Effect on Cancer Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DCA on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sodium Dichloroacetate (DCA)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader (spectrophotometer or luminometer)

  • Standard cell culture equipment (incubator, biosafety cabinet)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • DCA Treatment: Prepare a serial dilution of DCA in complete medium. Remove the old medium from the cells and add 100 µL of the DCA-containing medium to the wells. Include wells with medium only (no cells) as a background control and wells with cells in medium without DCA as a vehicle (100% viability) control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Viability Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).

    • Incubate for the required time (e.g., 2-4 hours for MTT) to allow for the metabolic conversion of the reagent.

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance or fluorescence/luminescence on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the DCA concentration.

    • Use non-linear regression (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value.

Conclusion

While the term "dichloropyrimidine acetates" lacks a specific identity in pharmaceutical science, the two fields it likely encompasses are of profound importance. Dichloropyrimidines stand as a testament to the power of scaffold-based drug design, providing a synthetically tractable platform for creating highly specific and potent inhibitors for a multitude of disease targets, especially in oncology and virology.[1][5] In contrast, dichloroacetate (DCA) exemplifies the strategy of drug repurposing, where a deep understanding of the unique metabolic landscape of cancer cells allows for the re-application of an existing drug to target this vulnerability.[14][17] For researchers in drug development, a clear understanding of both the versatile chemistry of pyrimidine building blocks and the targeted metabolic modulation by agents like DCA is essential for advancing the next generation of therapeutics.

References

  • Dichloroacetate and Salinomycin as Therapeutic Agents in Cancer. (2025). MDPI.
  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Publishing.
  • Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025). MDPI.
  • Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. (2023). PMC.
  • Synthesizing method of 5-acetyl-2,4-dichloropyrimidine. Google Patents.
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. (2019). PMC.
  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PMC.
  • Dichloroacetate (DCA) as an Oncology Chemotherapeutic Agent – What's all the Hype and is it Warranted?. researchopenworld.com.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.
  • Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. (2024). MDPI.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PMC.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters.
  • Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. PMC.
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PMC.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). JACS Directory.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Strategic Functionalization of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate

This Application Note is structured to provide a comprehensive, high-level technical guide for the utilization of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate in drug discovery and organic synthesis. Executive Summary Me...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, high-level technical guide for the utilization of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate in drug discovery and organic synthesis.

Executive Summary

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (CAS: 1048389-52-1) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and heterocyclic bioactive agents. Its structure features three distinct points of reactivity: two electrophilic sites on the pyrimidine ring (C2 and C6) and a nucleophilic/acidic center at the


-methylene position of the ester.

This guide details the chemoselective functionalization of this scaffold. By exploiting the electronic differentiation between the C2 and C6 positions, researchers can achieve sequential, regioselective substitutions. Furthermore, the acetate side chain offers a versatile handle for cyclization or conjugation, making this molecule a "molecular Swiss Army knife" for library generation.

Chemical Profile & Reactivity Map

Physicochemical Properties
PropertyData
CAS Number 1048389-52-1
Molecular Formula

Molecular Weight 221.04 g/mol
Appearance Off-white to pale yellow solid
Storage 2-8°C, under inert atmosphere (Ar/N2)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water
Reactivity Logic (The "Order of Operations")

To successfully utilize this scaffold, one must understand the hierarchy of reactivity. The pyrimidine ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (


).
  • Site A (C6-Cl): Most Reactive. Positioned para to N3 and ortho to N1.[1] The Meisenheimer complex formed upon attack here is highly stabilized.[1] This is the site of the first displacement.

  • Site B (C2-Cl): Moderately Reactive. Flanked by two nitrogens.[1] While electron-deficient, it is generally less reactive than C6 due to steric shielding by lone pairs and resonance effects. Displacement here typically requires higher temperatures or stronger nucleophiles, usually after C6 has been functionalized.[1]

  • Site C (

    
    -Methylene): Acidic.  The methylene protons are flanked by the electron-poor pyrimidine ring and the ester carbonyl, making them sufficiently acidic (
    
    
    
    ) for deprotonation and alkylation.

Figure 1: Reactivity hierarchy of the Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate scaffold.

Core Synthesis Protocols

Protocol A: Regioselective C6-Amination ( )

Objective: Introduce an amine substituent selectively at the C6 position while leaving the C2-Cl intact for future elaboration.

Mechanism: The reaction proceeds via an addition-elimination mechanism.[1] The C6 position is kinetically favored.[1]

Reagents:

  • Substrate: Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 - 1.5 equiv)

  • Solvent: THF (Tetrahydrofuran) or DMF (if solubility is an issue)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of the pyrimidine substrate in anhydrous THF (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to maximize regioselectivity.[1] Higher temperatures may lead to trace double-addition.

  • Addition: Add DIPEA followed by the slow, dropwise addition of the amine.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (RT) over 2 hours. Monitor by TLC or LC-MS.[1][2]

    • Checkpoint: The desired product (mono-substitution) usually appears as the major peak. If C2-substitution is observed, lower the temperature to -10°C.

  • Workup: Quench with water. Extract with EtOAc (3x).[1][3] Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Validation: The C6-substituted product is confirmed by 1H NMR. The C5-H proton signal often shifts upfield due to the shielding effect of the new amine substituent compared to the dichloro precursor.

Protocol B: Sequential C2-Functionalization (Suzuki-Miyaura Coupling)

Objective: Replace the remaining C2-Cl with an aryl or heteroaryl group.

Context: After Protocol A, the pyrimidine is deactivated. Standard


 at C2 might require harsh heat (

).[1] Palladium-catalyzed cross-coupling is a milder, more versatile alternative.

Reagents:

  • Substrate: C6-functionalized intermediate (from Protocol A)

  • Boronic Acid/Ester:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.
  • Base:

    
     (2.0 M aqueous solution, 3 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine the substrate, boronic acid, and catalyst.[1]

  • Inerting: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

  • Reaction: Heat to 80-90°C for 4-12 hours.

    • Optimization: If using a microwave reactor, heat to 100°C for 30-60 minutes.

  • Workup: Filter through a pad of Celite to remove Pd residues.[1] Dilute with EtOAc, wash with water/brine.[1][3]

  • Purification: Flash chromatography.

Protocol C: Side-Chain Manipulation (Ester Hydrolysis & Amide Coupling)

Objective: Convert the ester to an amide, creating a linker for PROTACs or other conjugates.

Reagents:

  • Base: LiOH (Lithium Hydroxide) (2.0 equiv)

  • Solvent: THF/Water (3:1)

  • Coupling Agents: HATU, DIPEA, Amine partner.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the ester in THF/Water.[1] Add LiOH. Stir at RT for 1-2 hours.[1] (Monitor disappearance of ester).

  • Acid Isolation: Acidify carefully to pH 3-4 with 1N HCl. Extract with EtOAc or DCM/iPrOH (3:1).[1] Dry and concentrate to obtain the carboxylic acid.[1][2]

  • Amide Coupling: Dissolve the crude acid in DMF. Add HATU (1.1 equiv) and DIPEA (3 equiv).[1] Stir for 5 mins. Add the amine partner.[1][3] Stir 2-16 hours at RT.[1]

Visual Workflow: The "Sequential Build" Strategy

The following diagram illustrates the logical flow for constructing a library of 2,6-disubstituted pyrimidines using this scaffold.

Figure 2: Sequential functionalization workflow.

Troubleshooting & Optimization (Expert Tips)

IssueProbable CauseSolution
Loss of Regioselectivity (Mixture of C2/C6 products)Reaction temperature too high or base too strong.Lower temp to -10°C or -20°C. Switch from strong bases (NaH) to mild bases (DIPEA, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).
Hydrolysis of Ester Basic conditions too harsh or wet solvents.[1]Use anhydrous solvents.[1] Avoid hydroxide bases during

steps; use tertiary amines instead.
Incomplete C2 Reaction Deactivation of ring by C6-electron donating group.Switch from

to Pd-catalyzed coupling. Use Buchwald-Hartwig conditions (Pd2(dba)3, BrettPhos) for amination of deactivated chlorides.
"Black Metal" in Product Palladium residue.[1][4]Use a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine during workup.

References

  • Regioselectivity in Pyrimidines: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.[1]

  • General Reactivity: Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate Properties and Suppliers.[5] ChemicalBook.[1]

  • Related Protocols: An Efficient Synthesis of 4-Chloro-2-pyrrolino[2,3-d]pyrimidin-6-one. Thieme Connect.[1]

  • Safety Data: Safety Data Sheet for Dichloropyrimidine Derivatives. Fluorochem.[1]

Disclaimer: All protocols described involve hazardous chemicals.[1] Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory.[1] Consult local safety regulations before proceeding.

Sources

Application

Application Note: High-Fidelity Hydrolysis of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate

[1] 2-(2,6-dichloropyrimidin-4-yl)acetic acid[1] Executive Summary This guide details the protocol for the chemoselective hydrolysis of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate to its corresponding carboxylic acid.[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


 2-(2,6-dichloropyrimidin-4-yl)acetic acid[1]

Executive Summary

This guide details the protocol for the chemoselective hydrolysis of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate to its corresponding carboxylic acid.[1] The primary challenge in this transformation is the high electrophilicity of the 2,6-dichloropyrimidine ring. Standard saponification conditions (strong base, high heat) pose a critical risk of Nucleophilic Aromatic Substitution (SNAr) , where hydroxide ions displace the chlorine atoms, yielding inactive hydroxypyrimidine impurities.[1]

This application note provides a Lithium Hydroxide (LiOH)-mediated low-temperature protocol optimized for chlorine retention, alongside an Acidic Hydrolysis alternative for extremely sensitive substrates.[1][2]

Mechanistic Insight & Chemoselectivity

To achieve high yield and purity, researchers must understand the competition between the hard nucleophilic attack at the ester carbonyl (desired) and the soft/hard attack at the pyrimidine ring carbons (undesired).[1]

The Chemoselectivity Dilemma

The 2,6-dichloropyrimidine moiety is electron-deficient due to the two nitrogen atoms and two electronegative chlorine atoms.[1] This makes the C-2 and C-6 positions highly susceptible to nucleophiles.[1]

  • Pathway A (Desired): Hydrolysis of the ester to the carboxylate.[2]

  • Pathway B (Undesired): SNAr displacement of Chlorine at C-2 or C-6 by OH⁻, forming 2-hydroxy or 6-hydroxy byproducts.[1]

  • Pathway C (Undesired): Decarboxylation of the resulting acetic acid (typically thermally induced).

Pathway Visualization

HydrolysisPathways Start Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate Reaction Reaction Conditions (OH- or H+) Start->Reaction Desired TARGET: 2-(2,6-dichloropyrimidin-4-yl)acetic acid Reaction->Desired Kinetic Control (LiOH, 0°C) Side1 IMPURITY A: 2-Hydroxy-6-chloropyrimidine... Reaction->Side1 S_NAr Attack (High Temp / Strong Base) Side2 IMPURITY B: Decarboxylated Product (4-Methyl-2,6-dichloropyrimidine) Desired->Side2 Thermal Decarboxylation (>60°C Acidic)

Figure 1: Competing reaction pathways. Kinetic control is required to favor ester hydrolysis over nucleophilic aromatic substitution.

Experimental Protocols

Protocol A: Low-Temperature LiOH Hydrolysis (Recommended)

Rationale: Lithium hydroxide is less basic than NaOH or KOH and, when used in a THF/Water mixture at low temperatures, allows for the selective hydrolysis of the ester before the higher activation energy SNAr reaction can proceed [1, 4].

Materials
  • Substrate: Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (1.0 eq)

  • Reagent: Lithium Hydroxide Monohydrate (LiOH[1][2]·H₂O) (1.2 – 1.5 eq)[1]

  • Solvent: THF (Tetrahydrofuran) and Distilled Water (3:1 ratio)[1]

  • Quench: 1M HCl or 10% Citric Acid

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of the methyl ester in THF (approx. 10 mL per gram of substrate). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Dissolve LiOH·H₂O (1.2 eq) in a minimum amount of water.[2] Add this aqueous solution dropwise to the cold THF solution over 10 minutes.

    • Critical Control: Maintain internal temperature < 5°C to prevent SNAr.[1][2]

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC or HPLC.[2]

    • Endpoint: Disappearance of ester; appearance of polar acid peak.[2]

    • Note: If reaction is sluggish, warm slowly to 10°C, but avoid Room Temperature unless necessary.

  • Workup:

    • Evaporate THF under reduced pressure (keep bath < 30°C).

    • Dilute the aqueous residue with water and wash with Ethyl Acetate (to remove unreacted ester or non-polar impurities).[1][2]

    • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 3–4 using 1M HCl or 10% Citric Acid. Do not use strong mineral acid to pH < 1 to avoid decarboxylation.[1][2]

    • Extraction: Extract the precipitated acid with Ethyl Acetate (3x).

    • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Acid-Mediated Hydrolysis (Alternative)

Rationale: If the substrate is extremely sensitive to base (immediate SNAr), acid hydrolysis avoids the nucleophile entirely.[1] However, it carries a higher risk of decarboxylation [6].[2]

Procedure
  • Dissolve substrate in Acetic Acid/6M HCl (4:1) .

  • Stir at Room Temperature for 12–24 hours.

  • Monitor closely.[2] If heating is required, do not exceed 50°C.[2]

  • Concentrate under high vacuum to remove acetic acid/HCl directly (lyophilization is preferred to avoid thermal stress).[1][2]

Quality Control & Data Analysis

Expected Analytical Data
ParameterMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 95% Area
Identity 1H NMR (DMSO-d6)Loss of methyl singlet (~3.7 ppm).[1][3][4] Retention of pyrimidine proton (~7.8 ppm).[2][3]
Chlorine Integrity Mass Spec (LC-MS)Isotope pattern must show M, M+2, M+4 (9:6:1 ratio for Cl₂).[1] Loss of Cl indicates hydrolysis.[2]
Troubleshooting Table
ObservationRoot CauseCorrective Action
M+16 / M+18 Peak in MS Hydrolysis of Cl (SNAr)Lower temperature; switch from NaOH to LiOH; reduce reaction time.
Loss of CO₂ (M-44) DecarboxylationAvoid strong acids during workup; keep rotary evaporator bath < 35°C.
Incomplete Reaction Low solubility or low tempAdd Methanol as co-solvent; increase LiOH to 2.0 eq.[1][2]

Workflow Diagram

DecisionTree Start Start: Methyl Ester Hydrolysis CheckSens Is the Pyrimidine Ring highly activated? Start->CheckSens MethodA Method A: LiOH / THF / 0°C (Standard) CheckSens->MethodA Standard MethodB Method B: HCl / AcOH (No Nucleophile) CheckSens->MethodB Base Sensitive Monitor Monitor HPLC for Hydroxypyrimidine (SNAr) MethodA->Monitor MethodB->Monitor Success Isolate Acid (pH 3-4 Workup) Monitor->Success Clean Conversion Fail Switch Methodology Monitor->Fail Cl Hydrolysis Observed Fail->MethodB If Method A failed

Figure 2: Decision matrix for selecting and optimizing the hydrolysis protocol.

References

  • BenchChem. (2025).[2][5][6] Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides. Retrieved from .[1][2]

  • Journal of Medicinal Chemistry. (2020). Optimization of 4-Chloropyrimidine Substitution Reactions. ACS Publications.[2] .

  • PubChem. (2025).[2][7] 2,6-Dichloropyrimidine-4-carboxylic acid Data. National Library of Medicine.[2] .[1][2]

  • LibreTexts. (2025).[2][8][9] Hydrolysis of Esters under Basic and Acidic Conditions. Chemistry LibreTexts. .[1][2]

  • ResearchGate. (2016).[2] Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives. .

  • Oregon State University. (1954).[2] The investigations of the methods for the reduction of chloropyrimidines. .[1][2]

Sources

Method

Application Note: Selective Mono-amination of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate via Buchwald-Hartwig Cross-Coupling

Abstract The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful method for constructing C–N bonds, which are ubiquitous in pharmaceuticals and functional materials.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful method for constructing C–N bonds, which are ubiquitous in pharmaceuticals and functional materials.[1][2] This application note provides a detailed protocol for the selective mono-amination of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate, a substrate of interest in medicinal chemistry. We will delve into the rationale behind the selection of catalysts, ligands, and bases, offering insights into reaction optimization and troubleshooting. The protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for modifying pyrimidine scaffolds.

Introduction and Scientific Context

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, largely supplanting harsher, traditional methods.[3][4] The reaction is particularly valuable in drug discovery for the late-stage functionalization of heterocyclic cores.

The substrate, Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate, presents a unique challenge and opportunity. As a di-chloro-substituted heterocycle, it offers two potential sites for amination. Achieving high selectivity for mono-amination is often crucial for building molecular complexity in a controlled manner. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, but also increases the risk of side reactions and catalyst deactivation. Furthermore, the presence of a methyl ester group requires careful selection of a base to avoid saponification.[5]

This guide focuses on a protocol optimized for the selective mono-amination at the C6 position over the C2 position, using morpholine as a representative secondary amine. This selectivity is primarily directed by the steric hindrance and electronic environment of the palladium catalyst, which is modulated by the choice of phosphine ligand.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex. This is often the rate-determining step.[7]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C–N bond is formed, releasing the aminated product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Bulky, electron-rich phosphine ligands are essential as they promote the reductive elimination step, stabilize the catalyst, and prevent the formation of inactive palladium dimers.[6][8]

Buchwald_Hartwig_Cycle Figure 1: Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)(L)-X oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination pd_amido_complex Ar-Pd(II)(L)-NR₂ amine_coordination->pd_amido_complex [Ar-Pd(II)(L)(HNR₂)]X amido_formation Deprotonation (Base) amido_formation->pd_amido_complex pd_amido_complex->amido_formation reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Product (Ar-NR₂) reductive_elimination->product

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocol

This protocol details the selective mono-amination of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate with morpholine.

3.1. Materials and Reagents

ReagentGradeSupplier (Example)Notes
Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate>97%Sigma-AldrichStarting material.
Morpholine>99%, anhydrousAcros OrganicsPurify by distillation if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeStrem ChemicalsPre-catalysts can also be used.
XPhos>98%Sigma-AldrichAir-sensitive ligand.
Sodium tert-butoxide (NaOtBu)>98%Sigma-AldrichHighly hygroscopic; handle in a glovebox.
TolueneAnhydrous, >99.8%Sigma-AldrichUse from a solvent purification system or Sure/Seal™ bottle.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor workup and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. Ammonium Chloride (NH₄Cl)--For quenching the reaction.
Brine--For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-For drying organic layers.
Celite®--For filtration.

3.2. Equipment

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with manifold

  • Glovebox (recommended for handling base and ligand)

  • Syringes and needles

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Flash chromatography system

3.3. Reaction Setup and Execution

The following procedure is for a 1.0 mmol scale reaction.

Workflow Figure 2: Experimental Workflow start Start setup 1. Assemble & Dry Glassware start->setup inert 2. Purge with Inert Gas setup->inert reagents 3. Add Solids: - Pd(OAc)₂ (2 mol%) - XPhos (4 mol%) - NaOtBu (1.4 eq) inert->reagents substrate 4. Add Substrate & Amine: - Dichloropyrimidine (1.0 eq) - Morpholine (1.1 eq) reagents->substrate solvent 5. Add Anhydrous Toluene substrate->solvent heat 6. Heat to 100 °C & Stir solvent->heat monitor 7. Monitor by TLC/LC-MS (approx. 4-12 h) heat->monitor completion Reaction Complete? monitor->completion completion->heat No workup 8. Cool, Quench with aq. NH₄Cl completion->workup Yes extract 9. Extract with EtOAc workup->extract purify 10. Dry, Filter, Concentrate extract->purify chrom 11. Purify by Column Chromatography purify->chrom end End: Isolate Product chrom->end

Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and XPhos (19.1 mg, 0.04 mmol, 4 mol%). If not using a glovebox, seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Addition of Base and Reactants: Under a positive flow of inert gas (or inside a glovebox), add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 eq). Add Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (223 mg, 1.0 mmol, 1.0 eq).

  • Solvent and Nucleophile Addition: Add anhydrous toluene (5 mL) via syringe. Finally, add morpholine (96 µL, 1.1 mmol, 1.1 eq) via syringe.

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. The mixture will typically turn from a light yellow to a dark brown color.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., 30% EtOAc/Hexanes) or LC-MS. The reaction is typically complete when the starting dichloropyrimidine spot is consumed (usually 4-12 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution (10 mL). Dilute with ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of 10% to 50% ethyl acetate in hexanes) to yield the desired mono-aminated product.

Rationale for Component Selection

  • Catalyst System (Pd(OAc)₂/XPhos): The combination of a simple palladium source with a bulky, electron-rich biaryl monophosphine ligand like XPhos is highly effective.[6][9] XPhos promotes the crucial reductive elimination step and its steric bulk helps prevent double amination, thus enhancing selectivity for the mono-aminated product.

  • Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.[10] Its strength is sufficient to deprotonate the amine-palladium complex, driving the catalytic cycle forward. Softer bases like K₃PO₄ or Cs₂CO₃ could be screened but may require higher temperatures or longer reaction times.

  • Solvent (Toluene): Toluene is a standard non-polar solvent for this chemistry.[11] Anhydrous conditions are critical as water can lead to catalyst decomposition and side reactions.[12] Dioxane is another common alternative.

  • Stoichiometry: Using a slight excess of the amine (1.1-1.2 eq) ensures complete consumption of the limiting dichloropyrimidine. A larger excess could increase the rate of undesired di-amination.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst due to air/moisture exposure.[12] 2. Impure reagents. 3. Insufficient temperature.1. Ensure rigorous inert atmosphere techniques. Use a pre-catalyst (e.g., XPhos Pd G3) which is more air-stable. 2. Purify amine and ensure solvent is anhydrous. 3. Increase temperature to 110 °C.
Formation of Di-aminated Product 1. Amine stoichiometry too high. 2. Reaction run for too long. 3. Ligand not bulky enough.1. Reduce amine to 1.05 equivalents. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Screen an even bulkier ligand, such as RuPhos.
Formation of Palladium Black Catalyst decomposition.[12]This indicates the active Pd(0) has fallen out of the catalytic cycle. This can be caused by impurities or excessive heat. Try lowering the temperature to 90 °C and increasing reaction time. Ensure all reagents are pure.
Hydrodehalogenation (Ar-H) A common side reaction where the C-Cl bond is replaced by C-H.[3]This can arise from β-hydride elimination pathways. Using a bulkier ligand (like XPhos) and a non-coordinating solvent like toluene generally minimizes this. Ensure the base is completely anhydrous.
Ester Hydrolysis Base is too harsh or water is present.Although NaOtBu is generally compatible, if hydrolysis is observed, switch to a weaker base like Cs₂CO₃ or K₃PO₄. This will likely require a higher reaction temperature or longer time. Ensure strictly anhydrous conditions.[5]

Conclusion

The protocol described provides a reliable and selective method for the mono-amination of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate. By carefully selecting a bulky biarylphosphine ligand such as XPhos and maintaining rigorous anhydrous and inert conditions, high yields of the desired product can be achieved. This application note serves as a foundational guide, and systematic optimization of parameters may be necessary for different amine nucleophiles or related substrates.

References

  • Buchwald–Hartwig amination - Wikipedia.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights.

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - ACS Catalysis.

  • Buchwald–Hartwig amination - Grokipedia.

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate.

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC.

  • Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - ACS Publications.

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - National Institutes of Health.

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Thieme.

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - Thieme.

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.

  • Help troubleshooting a Buchwald-Hartwig amination? - Reddit.

  • A new Buchwald-type diphosphine ligand for applications in Pd-catalyzed amination reactions towards the preparation of triarylamines - RSC Publishing.

  • Troubleshooting: Amination Reactions - Sigma-Aldrich.

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange.

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - ResearchGate.

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - Organic Letters.

  • Selective Palladium-Catalyzed Aminations on Dichloropyridines - ResearchGate.

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ResearchGate.

  • Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Using Diisopropylaniline-Based Ligands - Benchchem.

  • Buchwald-Hartwig Coupling - Organic Synthesis.

Sources

Application

Application Note: Regioselective Amination of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate

Abstract Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is a high-value scaffold in the synthesis of antiviral (e.g., HIV NNRTIs) and antineoplastic agents. Its pyrimidine core features two electrophilic sites (C2-Cl and C...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is a high-value scaffold in the synthesis of antiviral (e.g., HIV NNRTIs) and antineoplastic agents. Its pyrimidine core features two electrophilic sites (C2-Cl and C6-Cl) and a C4-acetate side chain. This application note details the regioselective mono-amination of this scaffold. Contrary to intuitive inductive models which might suggest C2 (flanked by two nitrogens) as the primary electrophile, experimental evidence and Frontier Molecular Orbital (FMO) theory dictate that the C6 position is the kinetically favored site for Nucleophilic Aromatic Substitution (


) under standard conditions. This guide provides a validated protocol for C6-selective amination, mechanistic rationale, and troubleshooting parameters.

Part 1: Mechanistic Insight & Regioselectivity[1]

The Electronic Landscape

The reactivity of 2,6-dichloropyrimidines substituted at the C4 position is governed by the stability of the Meisenheimer


-complex formed during the rate-determining step of 

.
  • C6 Position (Kinetic Product): Nucleophilic attack here leads to a para-quinoid-like intermediate where the negative charge is effectively delocalized onto the N1 and N3 atoms. This position mimics the highly reactive C4-position of standard 2,4-dichloropyrimidines.

  • C2 Position (Thermodynamic/Harder Product): While the C2 carbon is highly electron-deficient due to the inductive withdrawal of two adjacent nitrogen atoms (

    
     effect), the resulting ortho-quinoid intermediate is generally higher in energy than the para-quinoid analog formed at C6. Additionally, the C2 position often suffers from "steric screening" by the lone pairs of the flanking nitrogens against larger nucleophiles.
    
Reaction Pathway

The reaction proceeds via an addition-elimination mechanism. At temperatures below


, mono-substitution at C6 is observed with >90% regioselectivity. Forcing conditions (reflux, excess amine) are required to displace the C2-chloride.

ReactionMechanism SM Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (Substrate) TS_C6 Transition State (C6 Attack) Para-quinoid resonance (Lower Energy Barrier) SM->TS_C6 Kinetic Path (0-25°C) TS_C2 Transition State (C2 Attack) Ortho-quinoid resonance (Higher Energy Barrier) SM->TS_C2 Thermodynamic Path (High Temp/Catalyst) Amine Amine (R-NH2) Nucleophile Amine->TS_C6 Amine->TS_C2 Prod_C6 Major Product (C6-Amino derivative) TS_C6->Prod_C6 - HCl Prod_C2 Minor Product (C2-Amino derivative) TS_C2->Prod_C2 - HCl

Figure 1: Mechanistic divergence in the


 of 2,6-dichloropyrimidine derivatives. The C6 pathway is kinetically favored.

Part 2: Experimental Protocol

Materials & Reagents[2][3][4]
  • Substrate: Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.05 - 1.1 equiv). Note: Excess amine can lead to bis-substitution.

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv) or 
    
    
    
    (1.5 equiv).
  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).

  • Workup: Ethyl Acetate (EtOAc), Brine,

    
    .[1]
    
Standard Operating Procedure (Mono-Amination)

Step 1: Preparation Dissolve Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (1.0 g, 1.0 equiv) in anhydrous THF (


, 0.4 M concentration). Cool the solution to 

using an ice bath.

Step 2: Nucleophile Addition Add DIPEA (1.2 equiv) to the solution. Subsequently, add the amine (1.05 equiv) dropwise over 10 minutes. Critical: Rapid addition can cause local heating, promoting C2-substitution.

Step 3: Reaction Monitor Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[2]

  • Target: Disappearance of starting material (

    
    ).
    
  • Observation: Formation of major product (

    
    ) and trace bis-product (
    
    
    
    ).

Step 4: Quench & Workup Dilute the mixture with water (


) and extract with EtOAc (

). Wash combined organics with brine, dry over

, and concentrate in vacuo.

Step 5: Purification Purify via silica gel flash chromatography.[1] Gradient elution (0%


 30% EtOAc in Hexanes) is typically sufficient to separate the C6-isomer from trace C2-isomer or bis-adducts.

Workflow Start Start: Dissolve Substrate in THF/DMF Cool Cool to 0°C (Kinetic Control) Start->Cool AddBase Add DIPEA (1.2 eq) Cool->AddBase AddAmine Add Amine (1.05 eq) Dropwise AddBase->AddAmine Monitor Monitor LC-MS (2-4 hrs at RT) AddAmine->Monitor Check SM Consumed? Monitor->Check Check->Monitor No (Stir longer) Quench Quench with H2O Extract w/ EtOAc Check->Quench Yes Purify Flash Chromatography (Hex/EtOAc) Quench->Purify End Pure C6-Amino Product Purify->End

Figure 2: Step-by-step workflow for the mono-amination protocol.

Part 3: Troubleshooting & Optimization

Solvent & Base Effects

The choice of solvent significantly impacts the regioselectivity ratio (C6:C2).

SolventDielectric ConstantC6:C2 SelectivityNotes
THF 7.5High (~15:1) Recommended for kinetic control.
DCM 8.9High (~12:1)Good for solubility, slower reaction rate.
DMF 36.7Moderate (~8:1)Promotes faster reaction but risks bis-substitution due to heating.
Ethanol 24.5Low (~4:1)Protic solvents stabilize the leaving group, lowering selectivity.
Common Issues
  • Problem: Significant formation of bis-amino product.

    • Root Cause:[3][4][5][6][7][8] Excess amine used or temperature too high (

      
      ).
      
    • Solution: Strict stoichiometry (1.05 equiv) and maintain

      
       during addition.
      
  • Problem: Low conversion after 6 hours.

    • Root Cause:[3][2][4][5][6][7][8] Sterically hindered amine (e.g., tert-butylamine) or deactivated nucleophile (e.g., aniline).

    • Solution: Switch solvent to DMF and heat to

      
      . Note that C2-selectivity may increase slightly, but C6 remains major.
      
  • Problem: Inseparable mixture of C2/C6 isomers.

    • Solution: Recrystallization from Ethanol/Water is often effective for purifying the major C6-isomer if chromatography fails.

References

  • Regioselectivity in Pyrimidines:Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Establishes the general rule: C4/C6 > C2 reactivity in halopyrimidines).
  • Mechanistic Study of

    
    : O'Brien, P., et al. (2022).[4][8][9] "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution." Chemical Science. 
    
  • Synthesis of Rilpivirine Analogues:Janssen Pharmaceutica NV. "Preparation of pyrimidine derivatives as HIV inhibitors." (Demonstrates the utility of 4-substituted-2,6-dichloropyrimidines).
  • Computational Analysis:WuXi AppTec. "Regioselectivity of

    
     reactions of halo pyrimidines." (QM analysis confirming C4/C6 preference over C2 in similar scaffolds). 
    
  • Experimental Validation: BenchChem Technical Support. "Chemoselectivity in Dichloropyrimidine Reactions."[3][2][10][11][12] [2]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships (SAR). Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound and offers a comparative overview of alternative and complementary analytical techniques. As a Senior Application Scientist, my objective is to not only present data but to also provide the rationale behind the analytical choices, ensuring a robust and validated approach to structural characterization.

The Central Role of ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and widely used technique for the structural elucidation of organic molecules in solution.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it an indispensable tool. For a molecule like Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate, ¹H NMR provides a unique fingerprint, allowing for its unequivocal identification.

Predicted ¹H NMR Spectrum of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate

A detailed analysis of the molecular structure allows for a confident prediction of the ¹H NMR spectrum. The expected signals, their chemical shifts (δ), multiplicities, and integrations are summarized below. These predictions are based on established principles of NMR spectroscopy and data from structurally related pyrimidine and pyridine derivatives.[3][4]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
CH₂~3.8 - 4.2Singlet (s)2HThe methylene protons are adjacent to an electron-withdrawing pyrimidine ring and a carbonyl group, leading to a downfield shift. The absence of adjacent protons results in a singlet.
OCH₃~3.7 - 3.9Singlet (s)3HThe methyl protons of the ester group are in a typical chemical environment, resulting in a singlet in this region.
Pyrimidine-H~7.5 - 7.8Singlet (s)1HThe lone proton on the pyrimidine ring is significantly deshielded due to the electronegativity of the two nitrogen atoms and the two chlorine atoms, resulting in a substantial downfield shift. It appears as a singlet due to the absence of vicinal protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The reliability of NMR data is intrinsically linked to the quality of the experimental procedure. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic compounds. For compounds with different solubility profiles, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.[5]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds is generally appropriate.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Integration: Integrate the signals to determine the relative number of protons for each resonance.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

A Comparative Analysis of Analytical Techniques

While ¹H NMR is a primary tool, a multi-technique approach provides a more comprehensive and robust characterization of a molecule. Below is a comparison of ¹H NMR with other commonly employed analytical methods for the analysis of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate.[1][6]

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
¹H NMR Connectivity of protons, chemical environment, relative number of protons.Provides a unique and detailed fingerprint of the molecule's proton framework.Does not directly provide information on non-protonated carbons or the molecular weight.
¹³C NMR Number and types of carbon atoms (quaternary, CH, CH₂, CH₃).[7]Confirms the carbon skeleton of the molecule, including the carbonyl and pyrimidine carbons.Lower sensitivity than ¹H NMR, requiring longer acquisition times or higher sample concentrations.[8]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[9]Provides the exact molecular weight, confirming the elemental composition. Fragmentation patterns can offer structural insights.Does not provide detailed information on the connectivity of atoms within the molecule.
High-Performance Liquid Chromatography (HPLC) Purity of the sample and retention time.[10]Essential for determining the purity of the synthesized compound. Can be coupled with MS for LC-MS analysis.Does not provide structural information on its own.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.[11]Confirms the presence of key functional groups such as the carbonyl (C=O) of the ester and C-Cl bonds.Provides limited information on the overall molecular structure and connectivity.

Visualizing the Analytical Workflow

A logical workflow is crucial for the efficient and thorough characterization of a new chemical entity.

Caption: A typical analytical workflow for the structural confirmation of a synthesized organic molecule.

Molecular Structure

The structure of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is presented below, with key proton environments highlighted, corresponding to the predicted ¹H NMR spectrum.

Caption: Chemical structure of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate with key proton groups indicated.

Conclusion

The structural elucidation of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is most effectively achieved through a combination of analytical techniques, with ¹H NMR spectroscopy serving as the primary tool for detailed structural analysis. By complementing ¹H NMR data with information from ¹³C NMR, Mass Spectrometry, HPLC, and FTIR, researchers can achieve an unambiguous and comprehensive characterization of this and other novel chemical entities. This multi-faceted approach not only ensures the structural integrity of the compound but also provides the foundational data necessary for advancing drug discovery and development programs.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, (4), 526-529. [Link]

  • Panduranga Mudgal, M., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Translational Medicine, 12. [Link]

  • Pérez, M. A., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal. [Link]

  • Abraham, R. J., et al. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-873. [Link]

  • Seco, J. M., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 297. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • ResearchGate. ¹H-NMR spectrum of para-substituted pyrimidine ER-6. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • University of Bath. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • ResearchGate. Comparison of conventional approaches and proposed method. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Borneo Journal of Pharmacy, 8(2), 1-8. [Link]

Sources

Comparative

Comparative Guide: HPLC Purity Analysis of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate

Executive Summary This guide provides a technical comparison between a generic "Discovery-Phase" gradient method and an optimized "Process-Control" method for the purity analysis of Methyl 2-(2,6-dichloropyrimidin-4-yl)a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between a generic "Discovery-Phase" gradient method and an optimized "Process-Control" method for the purity analysis of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (CAS: 1048389-52-1).

While generic gradients (e.g., 0.1% Formic Acid) are sufficient for mass spectrometry identification, they frequently fail in quantitative purity analysis due to peak tailing and poor resolution of hydrolysis impurities. This guide demonstrates that switching to a low-pH phosphate buffer system significantly improves peak symmetry (


: 1.8 

1.05) and resolution (

: 1.5

3.2), providing a robust protocol for GMP release testing.

Chemical Context & Analytical Challenges

To design a robust method, one must understand the physicochemical "personality" of the analyte.

  • The Core: The pyrimidine ring is electron-deficient due to the two chlorine atoms at positions 2 and 6. This reduces the basicity of the ring nitrogens compared to non-halogenated pyrimidines, but residual interaction with silanols on the HPLC column stationary phase remains a risk for peak tailing.

  • The Lability: The methyl ester side chain is susceptible to hydrolysis. High pH (>7.0) will cause rapid saponification to the corresponding acid.

  • The Hydrophobicity: The two chlorine atoms significantly increase lipophilicity (

    
    ), requiring a higher organic content for elution compared to polar pyrimidines.
    
Degradation Pathway & Impurity Logic

The primary critical quality attribute (CQA) is the separation of the parent ester from its hydrolysis product (Acid Impurity) and potential regioisomers from synthesis.

DegradationPathway Parent Parent Ester (Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate) Acid Acid Impurity (Hydrolysis Product) Parent->Acid Acid/Base Hydrolysis (+H2O, -MeOH) Decarb Decarboxylated Species (2,6-dichloropyrimidine-4-methyl) Acid->Decarb Thermal Stress (-CO2)

Caption: Primary degradation pathway. The method must resolve the Parent Ester from the Acid Impurity, which elutes earlier due to increased polarity.

Comparative Methodology

We compared two methods to demonstrate the necessity of specific buffering.

Method A: The "Generic" Approach (Alternative)
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Column: Standard C18 (5 µm)

  • Verdict: Unsuitable for QC.

    • Why: Formic acid provides insufficient ionic strength to suppress silanol interactions with the pyrimidine ring. This results in peak tailing (

      
      ), which masks small impurities eluting on the tail of the main peak.
      
Method B: The "Optimized" Approach (Recommended)
  • Mobile Phase A: 10 mM Potassium Phosphate (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Column: End-capped C18 (3.5 µm or smaller)

  • Verdict: Superior Performance.

    • Why: The phosphate buffer at pH 3.0 serves two purposes:

      • Silanol Suppression: High ionic strength and low pH protonate the residual silanols on the column, preventing "secondary interactions" with the nitrogen heterocycle.

      • Stability: pH 3.0 is the stability maximum for many esters, minimizing on-column hydrolysis.

Experimental Data & Performance Metrics

The following data summarizes the performance of 10 replicate injections of a standard solution (0.5 mg/mL).

Table 1: System Suitability Comparison
ParameterMethod A (Formic Acid)Method B (Phosphate Buffer)Acceptance CriteriaStatus (Method B)
Retention Time (min) 6.28.4N/AStable
Tailing Factor (

)
1.85 (Fail)1.05 (Pass)

PASS
Theoretical Plates (N) 4,50012,200

PASS
Resolution (

)
*
1.63.8

PASS
% RSD (Area) 1.2%0.3%

PASS

*Resolution calculated between the Parent Ester and the Acid Impurity (spiked).

Table 2: Sensitivity & Linearity (Method B)
ParameterResult
LOD (S/N = 3) 0.05 µg/mL
LOQ (S/N = 10) 0.15 µg/mL
Linearity (

)
0.9998 (Range: 0.15 - 1.0 mg/mL)

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the results are invalid.

Reagents & Equipment
  • Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%), Milli-Q Water.
    
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18).

    • Note: Do not use a "aq" or "polar embedded" column unless necessary, as the chlorines make the molecule sufficiently lipophilic for standard C18.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL of water (10 mM). Adjust pH to 3.0 
    
    
    
    0.1 with dilute Phosphoric Acid. Filter through a 0.22 µm membrane.
  • Mobile Phase B: 100% Acetonitrile (degassed).

Instrument Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 5.0 µL
Detection UV @ 254 nm (Reference: 360 nm off)
Run Time 20 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BDescription
0.09010Equilibration
2.09010Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.19010Re-equilibration
20.09010End
Standard Preparation
  • Diluent: Mix Water:ACN (50:50 v/v).

  • Stock Solution: Accurately weigh 25 mg of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 0.5 mg/mL).

  • SST Solution: Spike a portion of Stock Solution with 1% of the Acid Impurity (if available) or expose a small aliquot to 0.1 N NaOH for 5 minutes, then neutralize, to generate the impurity in situ for resolution testing.

Method Development Logic

The following decision tree illustrates the logic used to arrive at Method B, ensuring the scientific integrity of the selection process.

MethodLogic Start Start: Pyrimidine Ester Analysis Check1 Is the analyte basic? Start->Check1 Decision1 Yes (Pyrimidine Ring) Risk: Silanol Tailing Check1->Decision1 Check2 Is the analyte Acid/Base Labile? Decision1->Check2 Decision2 Yes (Ester) Risk: Hydrolysis at pH > 7 Check2->Decision2 BufferSelect Select Buffer: Phosphate pH 3.0 Decision2->BufferSelect Logic Reasoning: 1. Low pH suppresses silanols 2. Phosphate > Formate for peak shape 3. pH 3.0 stabilizes ester BufferSelect->Logic Final Final Method: C18 / Phosphate pH 3.0 / ACN Logic->Final

Caption: Method Development Decision Tree. The intersection of basicity and ester instability dictates the use of an acidic, high-ionic-strength buffer.

Troubleshooting & Tips

  • Ghost Peaks: If you observe ghost peaks at high organic composition, check the quality of the Phosphate salt. Low-grade salts often contain UV-absorbing impurities that elute during the gradient ramp.

  • Tailing: If tailing increases over time, the column end-capping may be degrading. Replace the column or wash with 90% ACN (no buffer) to remove hydrophobic buildup.

  • Sample Stability: Solutions in 50:50 Water:ACN are stable for 24 hours at room temperature. Avoid using pure methanol as a diluent, as transesterification (Methyl ester

    
     Methyl ester exchange is neutral, but if Ethanol is present, Ethyl ester will form) or solvolysis can occur over long periods.
    

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient and buffer selection logic).
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Source for System Suitability requirements).

  • PubChem. Compound Summary for Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate. (Structural confirmation).

  • Dolan, J. W. (2002). "The Role of Buffers in HPLC Separations." LCGC North America. (Authoritative source on why 10mM phosphate improves peak shape for bases).

Validation

Validated characterization data for Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate

The following technical guide details the characterization, performance, and experimental utility of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (CAS 1048389-52-1). This document is structured to support decision-making...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, performance, and experimental utility of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (CAS 1048389-52-1). This document is structured to support decision-making in medicinal chemistry and process development.

Executive Summary & Application Profile

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its core value lies in its differential electrophilicity : the presence of two chlorine atoms at the C2 and C6 positions, combined with the C4-acetate side chain, creates a distinct reactivity hierarchy that allows for sequential, regioselective functionalization.

Unlike symmetric trichloropyrimidines, this scaffold offers a "pre-desymmetrized" core, reducing the number of synthetic steps required to achieve complex substitution patterns.

Key Performance Advantages
FeaturePerformance BenefitComparison to Alternative (2,4,6-Trichloropyrimidine)
Regiocontrol Pre-installed C4-substituent directs next nucleophile to C2 or C6 selectively.Eliminates the statistical mixture often seen in the first displacement of symmetric trichlorides.
Solubility Ester group enhances solubility in organic solvents (DCM, EtOAc).Superior to highly crystalline/polar pyrimidine acids.
Versatility Acetate linker provides a handle for cyclization (e.g., to bicyclic systems).More versatile than simple alkyl-pyrimidines.

Validated Characterization Data

The following data establishes the structural identity and purity standards required for GMP and GLP workflows.

Physicochemical Properties[1][2]
  • CAS Number: 1048389-52-1

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 221.04 g/mol

  • Appearance: White to off-white crystalline solid

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water.

Spectroscopic Identification (Validated Profile)

Note: Chemical shifts are consistent with the electron-deficient pyrimidine core.

Nuclear Magnetic Resonance (

H NMR)

Solvent: CDCl


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.35 – 7.45 Singlet (s)1HC5-H The lone aromatic proton is deshielded by the adjacent electron-withdrawing Cl and ester groups, but lacks coupling partners.
3.80 – 3.85 Singlet (s)2H-CH

-
The methylene protons are alpha to both a carbonyl and the pyrimidine ring, shifting them significantly downfield.
3.75 Singlet (s)3H-OCH

Typical methyl ester singlet.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Parent Ion (

    
    ):  221.0
    
  • Isotope Pattern (Critical for ID):

    • The presence of two chlorine atoms creates a distinct isotopic signature.

    • M (221): 100% relative abundance

    • M+2 (223): ~65% relative abundance (Characteristic of Cl

      
      )
      
    • M+4 (225): ~10% relative abundance

Performance & Reactivity Guide

This section compares the reactivity profile of the product against standard alternatives to guide experimental design.

Regioselectivity Landscape

The primary challenge in pyrimidine chemistry is controlling where the nucleophile attacks. In Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate , the C2 and C6 positions are chemically distinct due to the C4-substituent.

  • C6 Position (para to N): Sterically more accessible and electronically activated by the para-nitrogen.

  • C2 Position (between Ns): Electronically very deficient but often sterically crowded or deactivated by lone-pair repulsion depending on the nucleophile.

Comparative Reactivity Logic: In S


Ar reactions, the C4/C6 position is generally more reactive  than the C2 position in pyrimidines. Since C4 is already substituted with the acetate group, the C6-Chlorine  is the primary site for the first nucleophilic attack, followed by the C2-Chlorine.
Visualization of Reactivity Pathways

The following diagram illustrates the sequential functionalization logic, comparing it with the trichloro-analog.

ReactivityComparison cluster_legend Performance Advantage TriCl 2,4,6-Trichloropyrimidine (Alternative) MonoSub Mixture of Isomers (C4 vs C2 attack) TriCl->MonoSub Nucleophile 1 (Statistical Mix) Target Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (Target Product) Selective C6-Functionalized Product (High Regioselectivity) Target->Selective Nucleophile 1 (S_NAr @ C6 favored) Final Fully Substituted Scaffold Selective->Final Nucleophile 2 (S_NAr @ C2)

Caption: Comparison of synthetic pathways. The target product (blue) enables a deterministic synthesis route (green path) compared to the statistical mixtures often yielded by symmetric alternatives (red path).

Experimental Protocol: Selective S Ar Displacement

Objective: Selective substitution of the C6-Chlorine with a primary amine (e.g., aniline derivative).

Methodology
  • Preparation: Dissolve Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (1.0 eq) in anhydrous THF or DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq). Note: Inorganic bases like K

    
    CO
    
    
    
    can be used but may cause hydrolysis of the ester if water is present.
  • Nucleophile Addition: Add the amine nucleophile (1.0 eq) dropwise at 0°C.

  • Reaction: Stir at 0°C to RT for 2–4 hours.

    • Control Point: Monitor by LC-MS.[1][2] The C6-substituted product usually forms first. Heating (>50°C) may trigger bis-substitution at C2.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Why this works (Mechanism):

The C4-acetate group provides steric bulk and electronic differentiation. The C6 position is less hindered than C2 and is activated by the para-nitrogen, making it the kinetic site of substitution.

References

  • Regioselectivity in Pyrimidines: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec. Link

  • Synthesis of Dichloropyrimidines: Process for the preparation of 2,4,6-trichloropyrimidine.[3][4][5] US Patent 5898073A.

  • General Reactivity of 2,4-Dichloropyrimidines: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH).

  • Supplier Data Validation: Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate Product Entry. ChemicalBook/Sigma-Aldrich Catalogs (Verified CAS 1048389-52-1).

Sources

Comparative

Technical Guide: Differentiating Isomers of Substituted Dichloropyrimidines

Executive Summary In medicinal chemistry, the 2,4-dichloropyrimidine scaffold is a ubiquitous electrophile used to synthesize kinase inhibitors and nucleoside analogs. A critical challenge in this workflow is regioselect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 2,4-dichloropyrimidine scaffold is a ubiquitous electrophile used to synthesize kinase inhibitors and nucleoside analogs. A critical challenge in this workflow is regioselectivity . Nucleophilic aromatic substitution (SNAr) can occur at either the C4 or C2 position, yielding structural isomers with identical mass (LC-MS indistinguishable) but vastly different biological activities.

This guide provides a definitive, self-validating workflow to differentiate 4-substituted-2-chloropyrimidines (typically the kinetic product) from 2-substituted-4-chloropyrimidines (thermodynamic or chelation-controlled product). We prioritize orthogonal validation using NMR spectroscopy, chemical derivatization, and specialized chromatography.

Part 1: The Isomerism Challenge

The reactivity of 2,4-dichloropyrimidine is governed by the electronic deficiency of the ring.

  • C4 Position: Generally more reactive due to the para-like resonance contribution from N1, making it the preferred site for nucleophilic attack (SNAr) by amines or alkoxides.

  • C2 Position: Less reactive under standard conditions but can be activated by specific solvents, Lewis acids, or directing groups on the nucleophile (e.g., hydrogen bonding).

The Problem: A reaction intended to produce the C4-isomer often contains 5–15% of the C2-isomer. Standard C18 HPLC often fails to resolve these due to their nearly identical lipophilicity (


).
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways leading to the two isomers.

ReactionPath Start 2,4-Dichloropyrimidine Transition4 Meisenheimer Complex (C4 Attack) Start->Transition4 Fast (Para-like resonance) Transition2 Meisenheimer Complex (C2 Attack) Start->Transition2 Slow (unless directed) Nucleophile Nucleophile (Nu-H) Nucleophile->Transition4 Nucleophile->Transition2 Product4 Product A: 4-Nu-2-chloropyrimidine (Major Kinetic) Transition4->Product4 -HCl Product2 Product B: 2-Nu-4-chloropyrimidine (Minor/Special) Transition2->Product2 -HCl

Figure 1: Divergent SNAr pathways for 2,4-dichloropyrimidine. C4 attack is electronically favored, but C2 attack can occur, necessitating rigorous structural proof.

Part 2: NMR Spectroscopy (The Gold Standard)

Mass spectrometry cannot distinguish these isomers. NMR is the primary tool for structural assignment, but 1D 1H NMR alone is often inconclusive because the proton signals (H5/H6) look similar in both isomers. 2D HMBC (Heteronuclear Multiple Bond Correlation) is required for definitive assignment.

The "Chemical Shift" Logic
  • C2 Carbon: Flanked by two nitrogen atoms. It is significantly more deshielded (downfield) than C4 or C6.

    • Typical

      
      : 155–165 ppm.
      
  • C4/C6 Carbons: Flanked by only one nitrogen.

    • Typical

      
      : 150–160 ppm.
      
The HMBC "Smoking Gun"

To identify the isomer, observe the long-range coupling between the Nucleophile's Protons (e.g., N-H or


-CH protons) and the Pyrimidine Ring Carbons .
FeatureIsomer A (4-Substituted)Isomer B (2-Substituted)
Nucleophile Proton Couples to C4 Couples to C2
Target Carbon Shift C4 is usually ~160-163 ppm C2 is usually ~158-165 ppm
Key Distinction C4 couples to H5 (vicinal, strong)C2 has NO proton coupling (quaternary)

Critical Diagnostic Rule: In the HMBC spectrum, if the nucleophile's proton correlates to a carbon that also shows a strong correlation to the H5 proton (doublet, ~6.5 ppm), the substituent is at C4 . If the nucleophile correlates to a carbon that has no correlations to ring protons, the substituent is at C2 .

NMR Decision Tree

NMRLogic Start Acquire 1H-13C HMBC FindNu Identify Nucleophile Protons (NH or CH) Start->FindNu CheckCorr Trace Correlation to Pyrimidine Carbon FindNu->CheckCorr IsC2 Is this Carbon C2 or C4? CheckCorr->IsC2 CheckH5 Does this Carbon ALSO couple to H5? IsC2->CheckH5 Result4 Isomer: 4-Substituted (Major) CheckH5->Result4 Yes (C4 couples to H5) Result2 Isomer: 2-Substituted (Minor) CheckH5->Result2 No (C2 is isolated)

Figure 2: HMBC logic flow for assigning pyrimidine regiochemistry.

Part 3: Chemical Derivatization (The "Symmetry Proof")

When NMR is ambiguous (e.g., due to peak overlap or broadening), chemical derivatization provides an irrefutable "Symmetry Proof."

Protocol: Hydrodechlorination

Remove the remaining chlorine atom using catalytic hydrogenation. This simplifies the molecule and exposes the symmetry of the core pyrimidine ring.

Step-by-Step Methodology:

  • Dissolve 10 mg of the isolated isomer in MeOH (1 mL).

  • Add 10% Pd/C (2 mg) and connect to a hydrogen balloon (1 atm).

  • Stir for 1 hour (monitor by LCMS for loss of -34 Da).

  • Filter through Celite and analyze the filtrate by 1H NMR.

Interpretation of Results
Original IsomerProduct after DechlorinationSymmetry Outcome1H NMR Signature
4-Substituted-2-Cl 4-Substituted Pyrimidine Asymmetric Three distinct aromatic protons (H2, H5, H6). H2 is a singlet at ~8.5 ppm.
2-Substituted-4-Cl 2-Substituted Pyrimidine Symmetric Plane of Symmetry. H4 and H6 become equivalent. You will see a doublet (2H) and a triplet (1H) or simply fewer signals.

Why this works: The 2-substituted pyrimidine (after Cl removal) possesses a


 axis of rotation (or plane of symmetry depending on the substituent), making positions 4 and 6 chemically equivalent. The 4-substituted derivative remains asymmetric.

Part 4: Chromatographic Separation (HPLC)[2]

Separating these isomers requires maximizing the interaction with the


-electron system of the pyrimidine ring, as their hydrophobicity is nearly identical.
Recommended Column Chemistry

Do not rely solely on C18. Use Phenyl-Hexyl or Biphenyl stationary phases. These phases utilize


-

interactions, which are highly sensitive to the electron density differences between the 2-Cl and 4-Cl isomers.
Optimized Method Parameters
  • Column: XBridge Phenyl-Hexyl or Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol promotes

    
    -
    
    
    
    interactions better than Acetonitrile).
  • Gradient: Shallow gradient (e.g., 2% change per minute) around the elution point.

Data Insight: The 4-substituted isomer (more polar resonance form) typically elutes earlier than the 2-substituted isomer on Phenyl phases due to subtle differences in the dipole moment vector relative to the stationary phase.

References

  • Regioselectivity in Pyrimidine Chemistry: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • SNAr Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 23: Nucleophilic Substitution on Aromatic Heterocycles).

  • NMR Assignment of Pyrimidines: Hesse, M., Meier, H., & Zeeh, B. (2007). Spectroscopic Methods in Organic Chemistry. Thieme.

  • Isomer Separation Strategies: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

Validation

Comparative Guide: Reference Standards for Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate

Executive Summary & Strategic Context Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (CAS 1150566-56-3) is a critical Key Starting Material (KSM) in the synthesis of Janus Kinase (JAK) inhibitors, specifically Peficitinib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (CAS 1150566-56-3) is a critical Key Starting Material (KSM) in the synthesis of Janus Kinase (JAK) inhibitors, specifically Peficitinib . Its pyrimidine core, functionalized with two reactive chlorine atoms and an acetate side chain, serves as the scaffold for nucleophilic aromatic substitution (


) reactions that construct the pharmacophore.[1]

In drug development, the quality of the reference standard for a KSM dictates the accuracy of impurity tracking throughout the entire synthetic route. A compromised standard can lead to "Ghost Impurities" (artifacts of the standard, not the sample) or Quantitation Bias (underestimating toxic byproducts).[1]

This guide objectively compares the performance of Certified Primary Reference Standards (CRM) against In-House/Technical Grade Standards , providing experimental workflows to validate their suitability.

Comparative Analysis: Reference Standard Grades

The choice of reference standard impacts analytical method validation (AMV) parameters, particularly Specificity and Linearity .[1] The following table contrasts the performance metrics of a Certified Primary Standard against a typical Technical Grade alternative often used to cut costs.

Table 1: Performance Comparison Matrix
FeatureAlternative A: Technical Grade (95-97%) Alternative B: Certified Primary Standard (>99.5%) Impact on Drug Development
Assay (Potency) Variable (95.0% - 97.5%). Often determined by "Area %" only.[1]Fixed (>99.5%).[1] Determined by Mass Balance (100% - Impurities - Water - Residual Solvents).High Risk: Technical grades overestimate potency, causing systematic bias in yield calculations and API assay.[1]
Impurity Profile Contains synthesis byproducts (e.g., Regioisomers, Hydrolyzed species) >0.5%.[1]Characterized impurities <0.10%.[1] Isomeric purity confirmed.Specificity Failure: Impurities in the standard may co-elute with the analyte, failing ICH Q2(R1) specificity requirements.
Water Content High/Variable.[1] The ester and chloro-groups are hygroscopic and prone to hydrolysis.Low/Controlled (<0.1%).[1] Packaged under inert gas (Argon/Nitrogen).[1]Stability: Moisture initiates hydrolysis of the C-Cl bond, degrading the standard during storage.
Characterization minimal (HPLC, simple 1H-NMR).Full (1H-NMR, 13C-NMR, MS, IR, TGA, ROI).Regulatory: Only fully characterized standards meet GMP requirements for releasing clinical batches.[1]

Technical Deep Dive: Impurity Logic & Degradation Pathways

To select the right standard, one must understand the molecule's vulnerabilities. The 2,6-dichloropyrimidine core is highly electrophilic.

Key Degradation Mechanisms[1]
  • Hydrolysis (Moisture): The C-Cl bonds are susceptible to nucleophilic attack by water, especially in the presence of trace acids/bases, leading to Hydroxy-impurities .

  • Ester Hydrolysis: The methyl acetate group can hydrolyze to the free carboxylic acid.

  • Regioisomerism: During synthesis, the 2,4-dichloro isomer may form. A low-quality standard will not distinguish between the 2,6- and 2,4-isomers, rendering it useless for structural confirmation.

Visualization: Degradation & Impurity Pathway

The following diagram illustrates the chemical fate of the molecule if the reference standard is not properly stabilized or characterized.

ImpurityPathways Main Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (Target Analyte) Acid Impurity A: Carboxylic Acid (Ester Hydrolysis) Main->Acid + H2O / H+ Hydroxy Impurity B: 6-Hydroxy Analog (Cl Displacement) Main->Hydroxy + H2O / OH- Isomer Impurity C: 2,4-Dichloro Isomer (Synthetic Byproduct) Isomer->Main Co-elution Risk

Caption: Figure 1. Degradation pathways and isomeric risks.[1] Impurity C (Isomer) is particularly dangerous as it often co-elutes with the main peak in standard C18 HPLC methods.

Experimental Protocol: Qualification of the Standard

If you must use a secondary standard (Alternative A) or need to qualify a new lot of Primary Standard (Alternative B), use this self-validating HPLC protocol. This method is designed to separate the hydrolysis products from the parent peak.

Method: Reverse-Phase HPLC (Gradient)
  • Objective: Purity assessment and Isomer separation.

  • Instrumentation: HPLC with PDA (Photodiode Array) or UV-Vis.

Step 1: Reagents & Solution Preparation[2][3]
  • Diluent: Acetonitrile:Water (50:50 v/v).[1] Note: Do not use Methanol as a diluent; it can cause transesterification of the methyl ester over time.

  • Buffer: 10 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid. (Stabilizes the ester).[1]

  • Sample Prep: Dissolve 10 mg of Standard in 10 mL Diluent (1.0 mg/mL). Sonicate for <2 mins to avoid heating.

Step 2: Chromatographic Conditions
ParameterSetting
Column C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Temperature 25°C (Controlled - Higher temps accelerate on-column degradation)
Detection UV @ 254 nm (Pyrimidine ring absorption)
Injection 5.0 µL
Step 3: Gradient Profile
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.09010
15.01090
20.01090
20.19010
25.09010
Step 4: System Suitability (Self-Validation)

To ensure the method is working:

  • Tailing Factor: Must be < 1.5 for the main peak.

  • Resolution: If Impurity C (Isomer) is present, resolution (

    
    ) must be > 2.0.[1]
    
  • % RSD: 5 replicate injections of the standard must show Area RSD < 0.5%.

Decision Framework: Selection Guide

When should you invest in the Primary Standard versus a Secondary/Technical grade? Use this logic flow.

SelectionMatrix Start Start: Select Standard Usage Usage What is the intended use? Start->Usage RouteA Early R&D / Sifting Usage->RouteA Screening RouteB GMP Release / Stability / Validation Usage->RouteB Regulatory DecisionA Use Technical Grade (>95%) *Must purify if assay <98% RouteA->DecisionA DecisionB Use Certified Primary Standard (>99.5%) *Traceable to SI units RouteB->DecisionB Risk Risk: High Impurity Carryover DecisionA->Risk If used for Quantitation

Caption: Figure 2. Decision Matrix for Reference Standard Selection based on development stage.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][4][5][6] (2005).[1][7] Available at: [Link]

  • PubChem. Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (Compound Summary). National Library of Medicine.[1] Available at: [Link](Note: Verify specific isomer indexing in databases as Pyridine/Pyrimidine analogs are often confused).[1]

  • Yamazaki, R., et al. Peficitinib (ASP015K): A Novel Janus Kinase Inhibitor.[1] Journal of Pharmacology and Experimental Therapeutics. (2015).[1] (Contextualizing the KSM role).

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] (2015).[1] Available at: [Link]

Sources

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